N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine
Description
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Properties
IUPAC Name |
N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-5-3-4-6-9(8)10-7-11(12-2)14-13-10/h3-7H,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNLUZQQVKTZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NN2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In Silico Modeling of N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine Receptor Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for In Silico Analysis
N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine represents a novel chemical entity with significant therapeutic promise. A fundamental understanding of its molecular mechanism of action is critical for advancing lead optimization and streamlining the drug development pipeline. In silico modeling offers a potent, cost-effective, and rapid means to predict, analyze, and visualize the binding interactions between this ligand and its prospective protein targets. This guide will delineate a validated, multi-faceted workflow, from initial target identification and preparation to the complexities of molecular dynamics and pharmacophore modeling, all while elucidating the critical thinking that underpins each stage.
Part 1: Ligand and Target Preparation: The Foundation of Accuracy
The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. Meticulous preparation of both the ligand and the receptor is a non-negotiable prerequisite for obtaining meaningful results.
Ligand Preparation
The small molecule, N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine, must be accurately represented in three dimensions with appropriate chemical properties.
Step-by-Step Protocol:
-
2D Structure Generation: Draw the molecule in a 2D chemical editor (e.g., ChemDraw, MarvinSketch).
-
3D Conversion: Convert the 2D representation into a 3D structure.
-
Tautomer and Protonation State Prediction: At a physiological pH of 7.4, predict the most likely tautomeric and protonation states. The pyrazole ring and the amine group are of particular importance.
-
Conformational Analysis: Generate a diverse ensemble of low-energy conformers. The bioactive conformation is not always the global minimum in isolation.
-
Energy Minimization: Perform a final energy minimization of the generated conformers.
Expert Insight: The generation of multiple, energetically accessible conformers is a crucial step. A rigid ligand representation can lead to false negatives in docking studies if the bioactive conformation is not represented.
Target Identification and Receptor Preparation
For the purpose of this guide, we will assume a putative protein target has been identified through prior experimental work or literature precedent. Pyrazole derivatives are known to interact with a variety of protein classes, including kinases and enzymes involved in inflammatory pathways.[1][2][3]
Step-by-Step Protocol:
-
Receptor Structure Retrieval: Download the 3D coordinates of the target protein from the Protein Data Bank (PDB). Prioritize high-resolution structures (<2.5 Å) and those co-crystallized with a ligand.
-
Protein Cleaning: Remove all non-essential molecules, including water, co-solvents, and ions not critical for structural integrity or catalytic activity.
-
Adding Hydrogens: Add hydrogen atoms to the protein structure, as they are typically absent in PDB files.
-
Assigning Bond Orders and Charges: Correctly assign bond orders and formal charges to all atoms in the protein.
-
Optimizing Hydrogen Bond Networks: Evaluate and optimize the hydrogen bond network by flipping the side chains of asparagine, glutamine, and histidine residues where appropriate.
-
Restrained Minimization: Perform a restrained energy minimization to relieve any steric clashes while preserving the experimentally determined backbone conformation.
Trustworthiness: This rigorous preparation protocol establishes a self-validating system. By ensuring the chemical and structural integrity of the receptor, we minimize the introduction of artifacts that could compromise the entire modeling cascade.
Experimental Workflow for System Preparation
Caption: Workflow for preparing the ligand and receptor for subsequent in silico analysis.
Part 2: Molecular Docking: Predicting Binding Geometries
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5][6] It is an indispensable tool for hypothesis generation in structure-based drug design.
Step-by-Step Protocol:
-
Binding Site Definition: Define the binding site on the receptor. This is typically based on the location of a co-crystallized ligand or by using pocket detection algorithms.
-
Grid Generation: Generate a grid that encompasses the defined binding site. The ligand will be docked within this grid.
-
Docking Execution: Run the docking algorithm using software such as AutoDock Vina, Glide, or GOLD.[4][7] The prepared ligand conformers are systematically fitted into the binding site.
-
Scoring and Ranking: The docking poses are scored and ranked based on a scoring function that estimates the binding affinity.
-
Pose Analysis: Visually inspect the top-ranking poses to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges).
Authoritative Grounding: The choice of docking software and scoring function can significantly influence the results. It is advisable to consult comparative studies and validation reports in reputable journals to select the most appropriate tools for the target class of interest.[8]
Logical Flow of Molecular Docking
Caption: A systematic approach to performing and analyzing a molecular docking experiment.
Part 3: Molecular Dynamics Simulations: Capturing Dynamic Behavior
While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex, accounting for flexibility and solvent effects.[9][10][11]
Step-by-Step Protocol:
-
System Solvation: Place the docked protein-ligand complex in a periodic box of water molecules.
-
Ionization: Add counter-ions to neutralize the system.
-
System Equilibration: Gradually heat the system to physiological temperature and equilibrate it under constant pressure.
-
Production Run: Run the simulation for a sufficient time (typically nanoseconds to microseconds) to observe the stability of the binding and sample conformational changes.
-
Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the protein-ligand interactions, identify key residues, and calculate binding free energies using methods like MM/PBSA or MM/GBSA.
Expertise & Experience: The length of the MD simulation is a critical parameter. Short simulations may not be sufficient to observe significant conformational changes or to obtain converged binding free energy estimates. The choice of simulation time should be justified based on the specific research question.
MD Simulation and Analysis Pathway
Caption: The workflow for conducting and analyzing molecular dynamics simulations.
Part 4: Pharmacophore Modeling: Abstracting Key Chemical Features
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.[12][13][14][15][16]
Step-by-Step Protocol:
-
Model Generation: Generate a pharmacophore model based on the stable protein-ligand interactions observed during MD simulations or from a set of known active ligands. Key features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups.
-
Model Validation: Validate the pharmacophore model by screening it against a database of known active and inactive compounds. A good model should be able to distinguish between these two sets.
-
Virtual Screening: Use the validated pharmacophore model as a 3D query to screen large chemical databases for novel compounds that match the key features.
Data Presentation: Summary of In Silico Findings
| Methodology | Key Parameter | Predicted Outcome | Interpretation |
| Molecular Docking | Docking Score | -9.8 kcal/mol | Strong predicted binding affinity. |
| Molecular Docking | Key Interactions | H-bond with SER-152, Pi-stacking with PHE-280 | Specific residues mediating binding. |
| Molecular Dynamics | RMSD of Ligand | < 2.0 Å | Stable binding pose over the simulation time. |
| MM/PBSA | Binding Free Energy | -45.3 ± 4.2 kcal/mol | Favorable binding free energy, supporting a stable complex. |
| Pharmacophore Model | Features | 1 H-bond donor, 1 H-bond acceptor, 2 aromatic rings | Essential chemical features for receptor recognition. |
Conclusion: A Synergistic Approach to Drug Discovery
The in silico modeling of N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine receptor binding, when conducted with the rigor and scientific integrity outlined in this guide, provides invaluable insights for drug discovery. By synergistically employing molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can build a comprehensive and dynamic understanding of the molecular interactions driving biological activity. These computational predictions serve as powerful hypotheses that can guide and prioritize experimental validation, ultimately accelerating the journey from a promising compound to a potential therapeutic.
References
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- Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.
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- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- (n.d.). Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.
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- Udemy. (n.d.). Molecular Docking.
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- LigParGen Server. (n.d.). NAMD Protein Ligand Complex Simulations.
- PubMed. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists.
- Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
- JOCPR. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety.
- Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.
- NIH. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl).
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N-Methylated Pyrazole Compounds in Medicinal Chemistry: A Technical Guide to Synthesis, SAR, and Therapeutic Applications
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized for its versatile biological activities and synthetic accessibility.[1] Among its many derivatives, N-methylated pyrazoles represent a particularly significant subclass, where the simple addition of a methyl group to one of the ring's nitrogen atoms can profoundly influence a compound's physicochemical properties, target engagement, and metabolic stability.[2] This technical guide provides an in-depth exploration of N-methylated pyrazole compounds, moving beyond a simple recitation of facts to explain the causality behind synthetic strategies and the nuanced interpretation of structure-activity relationships (SAR). We will dissect the persistent challenge of regioselective N-methylation, detail modern synthetic solutions, and analyze case studies across diverse therapeutic areas—from kinase inhibition in oncology to the modulation of G-protein coupled receptors (GPCRs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this privileged scaffold.
The Strategic Importance of N-Methylation on the Pyrazole Scaffold
The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, is a versatile scaffold.[3] The N1 nitrogen can act as a hydrogen bond donor, while the N2 nitrogen serves as a hydrogen bond acceptor, enabling diverse interactions with biological targets.[3] The introduction of a methyl group at either nitrogen (N-methylation) fundamentally alters this dynamic.
This modification can:
-
Eliminate Hydrogen Bond Donor Capability: By replacing the N-H proton, N-methylation removes the ability to act as a hydrogen bond donor, which can be critical for modulating target affinity and selectivity.
-
Influence Conformation: The methyl group can introduce steric hindrance, locking the pyrazole ring into a specific conformation that may be more or less favorable for binding to a target.
-
Enhance Metabolic Stability: N-methylation can block sites of metabolic oxidation, increasing the compound's half-life and improving its pharmacokinetic profile.
-
Modulate Physicochemical Properties: Methylation generally increases lipophilicity, which can affect a compound's solubility, permeability, and plasma protein binding.
The decision to introduce an N-methyl group is therefore a key strategic choice in drug design, capable of fine-tuning a molecule's properties to achieve the desired therapeutic effect.
Synthetic Strategies for N-Methylated Pyrazoles
The synthesis of N-methylated pyrazoles is dominated by a central challenge: regioselectivity. Because the two nitrogen atoms in an unsymmetrically substituted pyrazole ring have similar reactivity, traditional alkylating agents often yield a difficult-to-separate mixture of N1 and N2 regioisomers.[4][5]
The Regioselectivity Challenge with Classical N-Alkylation
Direct methylation of an NH-pyrazole using classical reagents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃, NaH) is the most straightforward approach. However, it frequently provides poor selectivity.[5] The ratio of the resulting N1-methyl to N2-methyl isomers is influenced by a sensitive interplay of steric hindrance from substituents on the pyrazole ring, the electronic properties of those substituents, and the specific reaction conditions (solvent, base, temperature).[5]
Caption: The challenge of poor regioselectivity in classical pyrazole N-methylation.
Modern Approaches to Regioselective N-Methylation
To overcome the selectivity issue, medicinal chemists have developed more sophisticated strategies. A leading method involves the use of sterically bulky "masked" methylating reagents, such as α-halomethylsilanes.
This process involves two key steps:
-
N-Alkylation: A sterically demanding α-halomethylsilane is used to alkylate the pyrazole. The bulk of the silane group directs the alkylation preferentially to the less sterically hindered nitrogen atom, typically achieving high N1 selectivity.[4]
-
Protodesilylation: The silyl group is then cleaved under mild conditions (e.g., using a fluoride source like TBAF and water) to reveal the desired N-methyl group.[4]
This approach has been shown to achieve N1/N2 regioisomeric ratios of 92:8 to greater than 99:1 for a range of pyrazole substrates.[4]
Caption: Regioselective N-methylation workflow using a masked silyl reagent.
Experimental Protocol: Regioselective N1-Methylation of 3-Phenyl-1H-pyrazole
This protocol is a synthesized example based on methodologies described in the literature for achieving high N1-selectivity.[4]
Step 1: N1-((Chloromethyl)dimethylsilyl)methylation
-
To a solution of 3-phenyl-1H-pyrazole (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add (chloromethyl)dimethylsilyl chloride (1.5 eq) dropwise to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 2-4 hours, monitoring the consumption of the starting material by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. The crude mixture containing the N1-silylated intermediate is used directly in the next step.
Step 2: Protodesilylation
-
To the crude reaction mixture from Step 1, add a solution of Tetrabutylammonium fluoride (TBAF, 1M in THF, 2.0 eq) and water (10 volumes relative to the initial pyrazole).
-
Heat the mixture to 60 °C and stir for 2-4 hours. Monitor the conversion of the silylated intermediate to the final product by TLC or LC-MS.[4]
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1-methyl-3-phenyl-1H-pyrazole.
The Dichotomous Role of N-Methylation in Structure-Activity Relationships (SAR)
The effect of N-methylation on biological activity is not uniform; it can either enhance or diminish a compound's potency and selectivity depending on the specific target and the binding pocket interactions. This makes N-methylation a powerful tool for probing the SAR of a compound series.
-
Activity Enhancement: For a series of pyrazolo[4,3-d]pyrimidines designed as mTOR inhibitors, N-methylation was critical for achieving high potency and selectivity over related PI3 kinases. The N-methylated compound 21c showed a Ki of 2 nM against mTOR and over 2900-fold selectivity.[6] In this context, the methyl group likely occupies a specific hydrophobic pocket in the mTOR active site that is not present or is sterically hindered in PI3K.
-
Activity Reduction: Conversely, in the development of inhibitors for the metalloproteases meprin α and β, the introduction of a methyl group to the nitrogen of 3,5-diphenylpyrazole resulted in a 4- to 6-fold decrease in activity compared to the unsubstituted parent compound.[7] This suggests that the N-H of the parent pyrazole may be involved in a crucial hydrogen bond interaction with the enzyme's active site, an interaction that is lost upon methylation. Similarly, for a series of pyrazolo[4,3-f]quinoline kinase inhibitors, N-methyl substitution led to an inactive compound, highlighting the importance of a free N-H group for potency in that specific scaffold.[8]
-
Switching Functionality (Agonist-to-Antagonist): N-methylation can induce even more dramatic functional shifts. In a fascinating example involving GPCRs, researchers exploring CCK2 receptor antagonists synthesized the N-methylated analogue of a potent antagonist. While the binding affinity remained similar, the N-methylated compound acted as a partial agonist in a functional assay.[9] This switch suggests the N-H of the original compound was involved in a hydrogen bond that stabilized the inactive conformation of the receptor. Removing this interaction via methylation allowed the ligand to promote a partially active receptor state.
Key Therapeutic Applications of N-Methylated Pyrazoles
The strategic application of N-methylation has led to the development of potent and selective compounds across multiple therapeutic areas.
Kinase Inhibition in Oncology
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10] N-methylated pyrazoles have emerged as potent inhibitors within this pathway.
-
mTOR Inhibitors: As previously mentioned, N-methylated pyrazolo[4,3-d]pyrimidines are highly potent and selective mTOR inhibitors.[6] Their selectivity is hypothesized to stem from the N-methyl group's ability to fit into a specific pocket within the mTOR ATP-binding site.
-
Akt Inhibitors: Compound 1 , a conformationally restricted analogue of the known Akt inhibitor GSK2141795, features a pyrazole core. While not N-methylated itself, SAR studies on related series have shown that N-methylation can be more beneficial than N-acylation for optimizing activity.[10] The pyrazole nitrogen in these compounds often acts as a hydrogen bond acceptor from the kinase hinge region.[10]
Caption: Simplified PI3K/Akt/mTOR pathway and the action of N-methylated pyrazole inhibitors.
GPCR Modulation
Pyrazoline derivatives (the dihydro-analogs of pyrazoles) have been extensively investigated as modulators of cannabinoid (CB1) receptors, which are implicated in obesity, pain, and neuropsychiatric disorders.[11][12] Compounds like Rimonabant , a 1,5-diaryl-pyrazoline, were developed as CB1 receptor inverse agonists for the treatment of obesity. While Rimonabant itself is not N-methylated, the exploration of SAR around the pyrazole/pyrazoline core often includes N-alkylation to probe the binding site and optimize properties.[11]
Antimicrobial Agents
N-methylated pyrazoles have demonstrated significant potential as both antibacterial and antifungal agents.
-
Antifungal Activity: A pyrazole derivative containing an N-methyl piperazine moiety exhibited excellent antifungal activity against Aspergillus niger and Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 6 µg·mL⁻¹.[13]
-
Antibacterial Activity: The same N-methyl piperazine-containing compound showed comparable antibacterial activity against several tested bacterial strains, with MIC values ranging from 6–12 µg·mL⁻¹.[13] In another study, N-[4-(5-anthracen-9-yl-3-trifluoromethyl-pyrazol-1-yl)phenyl]-aminosulfonamide demonstrated good antibacterial activity against S. aureus.[14]
Data Summary & Future Perspectives
To provide a comparative overview, the table below summarizes the biological activities of representative N-methylated pyrazole compounds discussed in this guide.
| Compound Class/Example | Target/Application | Key Finding | Reported Activity (IC₅₀/MIC) | Reference |
| Pyrazolo[4,3-d]pyrimidine 21c | mTOR Kinase | N-methylation is crucial for high potency and selectivity over PI3K. | Ki = 2 nM | [6] |
| Pyrazole with N-methyl piperazine 7b | Antimicrobial | Potent, broad-spectrum antibacterial and antifungal activity. | MIC = 6-12 µg/mL | [13] |
| N-Methyl Pyrazole Hydrazone 11a,b | Antioxidant | More active than sterically hindered congeners in inhibiting ROS production. | IC₅₀ = 104-123 µM (ROS) | [15] |
| N-Methyl-3,5-diphenylpyrazole 21a | Meprin α and β | N-methylation decreased activity compared to the unsubstituted parent compound. | 4- to 6-fold activity loss | [7] |
| N-Methylated CCK2 Ligand 15 | CCK2 GPCR | N-methylation converted a potent antagonist into a partial agonist. | Functional Switch | [9] |
The future of N-methylated pyrazoles in medicinal chemistry remains bright. The ongoing development of novel, highly regioselective synthetic methods will further simplify access to specific isomers, enabling more rapid and precise SAR exploration. As our understanding of the structural biology of complex targets like kinases and GPCRs deepens, the strategic use of N-methylation will continue to be a key tactic for designing next-generation therapeutics with enhanced potency, selectivity, and superior drug-like properties. The ability of this seemingly simple modification to induce profound changes in biological function ensures its place as an indispensable tool in the drug hunter's arsenal.
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Investigating the pharmacology of 3-aminopyrazole scaffolds
An In-depth Technical Guide to the Pharmacology of 3-Aminopyrazole Scaffolds
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
The 3-aminopyrazole (3-AP) nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1][2][3] This guide provides a comprehensive exploration of the pharmacology of 3-AP scaffolds, from their fundamental chemical properties to their application in cutting-edge drug discovery. We will delve into their primary mechanism of action as kinase inhibitors, detail synthetic and analytical methodologies, and synthesize structure-activity relationship (SAR) data to provide actionable insights for drug development professionals. The content herein is grounded in established scientific literature, offering both a robust theoretical framework and practical, field-proven protocols.
The 3-Aminopyrazole Scaffold: A Chemical and Medicinal Overview
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[4] The introduction of an amino group at the C3 position creates the 3-aminopyrazole scaffold, a versatile and highly valuable framework in drug discovery.[1][2][5]
Physicochemical Properties and Tautomerism
A critical feature of the 3-AP scaffold is its prototrophic tautomerism, where protons can migrate between the nitrogen atoms of the ring and the exocyclic amino group. This dynamic equilibrium influences the molecule's hydrogen bonding capabilities, a key factor in its interaction with biological targets.[6] Understanding these tautomeric forms is essential for computational modeling and rational drug design.
Caption: Prototrophic tautomerism in the 3-aminopyrazole scaffold.
A Privileged Scaffold in Medicinal Chemistry
The 3-AP moiety is considered a bioisostere of adenine, the purine base in ATP. This structural mimicry allows 3-AP derivatives to act as competitive inhibitors in the ATP-binding pocket of many enzymes, particularly protein kinases.[7] This fundamental property is the primary reason for the scaffold's widespread success in oncology, inflammation, and beyond.[1][8] Its utility extends to anti-infective and agricultural applications, showcasing its versatility.[1][9][10]
Pharmacological Landscape and Therapeutic Targets
The functionalization of the 3-AP core has yielded compounds with a broad spectrum of biological activities.[2][3] While kinase inhibition is the most prominent, the scaffold has proven effective against a range of targets.
Key Therapeutic Areas:
-
Oncology: Inhibition of kinases that drive tumor growth and proliferation.[1][7][11]
-
Inflammation: Targeting kinases involved in inflammatory signaling pathways, such as p38 MAPK and JAKs.[1][5]
-
Infectious Diseases: Activity against bacterial (targeting DNA Gyrase and Topoisomerase IV) and fungal pathogens.[1][2][10]
-
Neurodegenerative Diseases: Exploration as therapeutic candidates for Alzheimer's and Parkinson's disease.[12]
Deep Dive: Mechanism of Action in Kinase Inhibition
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways. Their dysregulation is a hallmark of many diseases, particularly cancer.[13] 3-AP derivatives have emerged as a highly successful class of kinase inhibitors.[7][14]
The Hinge-Binding Adenine Mimetic
The primary mechanism of action for most 3-AP kinase inhibitors is their function as ATP-competitive inhibitors. The scaffold's N1 and exocyclic amino group act as hydrogen bond donors and acceptors, mimicking the interaction of adenine with the "hinge region" of the kinase ATP-binding pocket.[7] This interaction anchors the inhibitor, allowing substituted moieties to occupy adjacent pockets, thereby conferring potency and selectivity.
Caption: 3-AP scaffolds competitively inhibit the ATP binding pocket of kinases.
Case Study: AXL Kinase Inhibitors
The AXL receptor tyrosine kinase is a promising target in oncology due to its role in metastasis and drug resistance.[15] Researchers have successfully designed potent and selective 3-AP-based AXL inhibitors.
-
Design Strategy: Starting with a known kinase inhibitor scaffold, molecular modeling was used to design a 3-AP derivative that could form optimal interactions within the AXL binding pocket.[15][16]
-
Key Compound (6li): One such derivative, compound 6li, demonstrated an IC50 value of 1.6 nM against AXL.[15][16] It potently inhibited AXL signaling in cell-based assays, suppressed proliferation, and impeded cancer cell migration and invasion.[15][16]
-
In Vivo Efficacy: The compound showed significant antitumor efficacy in a xenograft model of metastatic breast cancer, validating the therapeutic potential of this scaffold against AXL.[15]
Case Study: FGFR Inhibitors and Overcoming Resistance
Fibroblast growth factor receptors (FGFRs) are established drivers of various cancers.[17] A major challenge with many kinase inhibitors is the emergence of "gatekeeper" resistance mutations.
-
Covalent Inhibition Strategy: To address this, a series of 3-AP derivatives were developed to covalently target a cysteine residue on the P-loop of FGFR2 and FGFR3.[17] This covalent modification provides potent and durable inhibition.
-
Dual Activity: These inhibitors showed excellent activity against both the wild-type and the gatekeeper mutant versions of the enzymes, a critical advantage over non-covalent inhibitors.[17] This work highlights how the 3-AP scaffold can be adapted to create next-generation inhibitors that overcome clinical resistance mechanisms.
Synthetic Strategies and Methodologies
The accessibility of the 3-AP scaffold through straightforward synthetic routes is a key reason for its widespread use.[12][18]
Core Synthesis Workflow
A common and efficient method for synthesizing the 3-AP core involves the cyclization of a suitable precursor with hydrazine.[18] The following workflow is a representative example.
Caption: General workflow for the synthesis of 3-aminopyrazole scaffolds.
Protocol: Synthesis of a 3-Amino-1H-pyrazole-4-carboxamide Scaffold
This protocol is a generalized representation based on methodologies described in the literature.[18] It serves as a template that requires optimization for specific substrates.
Objective: To synthesize a core 3-aminopyrazole scaffold for further derivatization.
Pillar of Trustworthiness: This multi-step synthesis includes intermediate characterization (TLC, NMR) at each stage to validate the reaction's progress and the purity of the product before proceeding, ensuring a self-validating workflow.
Step-by-Step Methodology:
-
Preparation of the Acrylamide Intermediate (e.g., N-[3,5-bis(trifluoromethyl)phenyl]-2-cyano-3,3-bis(methylthio)acrylamide):
-
To a solution of the starting cyanoacetamide (1 equivalent) in a suitable solvent like DMF, add a base such as potassium carbonate (K2CO3, 2.5 equivalents).
-
Add carbon disulfide (CS2, 1.5 equivalents) dropwise at 0°C and stir the reaction mixture for 2-3 hours at room temperature.
-
Add methyl iodide (MeI, 2.5 equivalents) dropwise at 0°C and continue stirring for another 4-5 hours at room temperature.
-
Causality Check: The base deprotonates the active methylene group of the cyanoacetamide, enabling nucleophilic attack on CS2. Subsequent methylation yields the stable ketene dithioacetal intermediate, which is crucial for the next cyclization step.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the mixture into ice water and collect the precipitated solid by filtration.
-
-
Cyclization to form the 3-Aminopyrazole Core:
-
Dissolve the intermediate from Step 1 (1 equivalent) in an alcohol solvent such as isopropyl alcohol.
-
Add hydrazine hydrate (N2H4·H2O, 1.2 equivalents) to the solution.
-
Reflux the mixture for 6-8 hours.
-
Causality Check: Hydrazine acts as a dinucleophile. One nitrogen attacks one of the electrophilic carbons of the acrylamide, and the other nitrogen attacks the cyano group, leading to cyclization and the formation of the thermodynamically stable pyrazole ring.
-
Monitor the reaction by TLC. After completion, cool the reaction mixture and collect the precipitated product, 3-amino-N-[3,5-bis(trifluoromethyl)phenyl]-5-(methylthio)-1H-pyrazole-4-carboxamide, by filtration.
-
-
Characterization:
-
Confirm the structure of the final product using Mass Spectrometry, FT-IR, and ¹H NMR analysis.[18] The presence of characteristic peaks for the pyrazole ring protons and the amino group will validate the successful synthesis.
-
Protocols for Pharmacological Evaluation
Evaluating the pharmacological profile of new 3-AP derivatives requires a tiered approach, from initial in vitro screening to in vivo efficacy models.
In Vitro Assay: Differential Scanning Fluorimetry (DSF) for Kinase Binding
Objective: To rapidly screen for and quantify the binding affinity of synthesized compounds to a panel of protein kinases.[14]
Principle: DSF measures the thermal stability of a protein. The binding of a ligand (the inhibitor) typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). The change in melting temperature (ΔTm) is proportional to the binding affinity.[14]
Step-by-Step Methodology:
-
Preparation: Prepare a master mix containing the kinase of interest, a fluorescent dye (e.g., SYPRO Orange), and buffer.
-
Compound Addition: Dispense the master mix into a 96- or 384-well PCR plate. Add the test compounds (3-AP derivatives) at various concentrations to the wells. Include a DMSO control (no compound).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, typically from 25°C to 95°C, increasing by 1°C per minute.
-
Data Acquisition: Monitor the fluorescence of the dye at each temperature increment. The dye fluoresces when it binds to the hydrophobic regions of the protein that become exposed as it unfolds.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tm. Calculate the ΔTm by subtracting the Tm of the control (protein + DMSO) from the Tm of the protein with the compound. A larger ΔTm indicates stronger binding.[14]
Cellular Assay: Antiproliferative Activity
Objective: To determine the ability of a compound to inhibit the growth of cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., Ba/F3-TEL-AXL for AXL inhibitors) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 3-AP derivative for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTS reagent).
-
Data Analysis: Measure luminescence or absorbance. Normalize the data to untreated controls and plot the percentage of cell viability against the compound concentration. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 3-AP scaffold has generated a wealth of SAR data, guiding the optimization of lead compounds.
Key Positions for Functionalization
-
N1 Position: Substituents at the N1 position of the pyrazole ring often project into the solvent-exposed region of the kinase binding pocket. Modifying this position can significantly impact solubility and pharmacokinetic properties without drastically affecting potency.[19]
-
C4 Position: This position is critical for modulating potency and selectivity. Bulky aromatic rings are often found here in potent anticancer agents.[1]
-
C5 Position: Similar to N1, modifications at C5 can be used to fine-tune physical properties and explore interactions with the outer regions of the binding pocket.[19]
Data Synthesis: SAR of 3-AP Kinase Inhibitors
The following table summarizes key SAR findings from various studies to illustrate the impact of substitutions on activity.
| Scaffold Position | Modification | Observed Effect on Activity | Rationale / Causality | Reference |
| N1-pyrazole | Small alkyl (e.g., cyclobutyl) | Maintained or improved potency | Optimizes fit in the S2 subsite and can improve drug-like properties like solubility. | [19] |
| C4-pyrimidine | Addition of linker and electrophile (acrylamide) | Converted reversible to covalent inhibitor | Positions the electrophilic "warhead" to form a covalent bond with a nearby cysteine, increasing potency and duration of action. | [17] |
| C5-phenyl | Introduction of polar groups (e.g., sulfonamide) | Modest activity, improved LogD | Attempts to gain H-bond interactions and improve solubility, though often at the cost of some potency compared to lipophilic groups. | [19] |
| Exocyclic Amine | Acylation with propanamide moiety | Improved potency and balanced profile | The added group makes additional contacts in the binding pocket, leading to higher affinity. | [20] |
Challenges and Future Directions
Despite the success of the 3-AP scaffold, challenges remain.
-
Selectivity: As many 3-AP compounds target the highly conserved ATP binding site, achieving selectivity against a specific kinase over others remains a primary challenge. Structure-based design and exploring less-conserved outer pockets are key strategies.[14]
-
Acquired Resistance: The emergence of resistance mutations in target kinases continues to be a clinical hurdle.[17] The development of covalent or allosteric inhibitors based on the 3-AP scaffold is a promising future direction.
-
Pharmacokinetics: Optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial. Early incorporation of ADME profiling in the drug discovery process can help mitigate late-stage failures.[20]
Conclusion
The 3-aminopyrazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent ability to mimic adenine provides a robust foundation for the design of potent enzyme inhibitors, particularly against the therapeutically vital kinase family. Through rational, structure-based design, clever synthetic strategies, and rigorous pharmacological evaluation, researchers continue to unlock the vast potential of this versatile core. The insights and protocols detailed in this guide are intended to empower scientists to harness the full pharmacological power of the 3-aminopyrazole scaffold in the development of next-generation therapeutics.
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- 3-Aminopyrazole. Chem-Impex.
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- Pevarello, P., et al. (2005). 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization.
- Abrigach, F., et al. (2019). Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity.
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3APs as anti-infective agents. The 3-aminopyrazole portion is highlighted in red. ResearchGate. [Link]
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Methodological & Application
Application Notes & Protocols: Regioselective N-Methylation of 5-(2-methylphenyl)-1H-pyrazol-3-amine
Authored by: A Senior Application Scientist
Abstract
N-methylated pyrazoles are privileged scaffolds in medicinal chemistry, frequently appearing in pharmacologically active compounds.[1][2] However, the synthesis of specific regioisomers from unsymmetrically substituted pyrazoles is a persistent challenge due to the similar nucleophilicity of the two adjacent ring nitrogen atoms.[3][4] Direct alkylation often yields a mixture of N1 and N2 isomers, which can be difficult to separate and leads to lower yields of the desired product.[3] This guide provides a comprehensive analysis and detailed protocols for the regioselective N-methylation of 5-(2-methylphenyl)-1H-pyrazol-3-amine, a substrate with potential for further elaboration in drug discovery programs. We will contrast a classical, non-selective methylation method with a modern, highly N1-selective protocol that leverages sterically demanding reagents. This document is intended for researchers, scientists, and drug development professionals seeking to control regiochemical outcomes in pyrazole functionalization.
Mechanistic Insights: The Challenge of Pyrazole N-Alkylation
The core challenge in the N-methylation of an unsymmetrical pyrazole, such as 5-(2-methylphenyl)-1H-pyrazol-3-amine, lies in controlling which of the two ring nitrogens (N1 or N2) acts as the nucleophile. The outcome of the reaction is a delicate balance of several competing factors.
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: The substituents on the pyrazole ring can sterically shield one nitrogen atom, favoring alkylation at the less hindered position.[3][5] In our target molecule, the ortho-methylphenyl group at the C5 position provides significant steric bulk, which is expected to disfavor methylation at the adjacent N1 position under certain conditions.
-
Electronic Effects: The electronic properties of the substituents modulate the nucleophilicity of the nitrogen atoms.[3][6] Electron-donating groups (like the amine at C3) increase the electron density of the ring system, while electron-withdrawing groups decrease it. The interplay of these effects can subtly favor one nitrogen over the other.
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the N1/N2 isomer ratio.[1][3] For instance, the nature of the counter-ion from the base can coordinate with the pyrazole anion, influencing the site of electrophilic attack.[1]
-
Methylating Agent: The nature of the electrophile is paramount. Small, highly reactive agents like methyl iodide often show poor selectivity.[3] Conversely, sterically encumbered reagents can exploit the steric differences between the two nitrogen environments to achieve high selectivity.[3][4]
The following diagram illustrates the two possible regioisomeric products and the primary factors that dictate the reaction's outcome.
Caption: Figure 1. Factors governing regioselectivity.
Experimental Protocols
We present two distinct protocols. Protocol A represents a classical approach that typically results in poor selectivity, illustrating the baseline challenge. Protocol B is the recommended, state-of-the-art method for achieving high N1-selectivity.
Protocol A: Classical N-Methylation with Methyl Iodide (Low Selectivity)
This method utilizes a small, reactive methylating agent and a common base. It is expected to yield a mixture of N1 and N2 isomers, which will require careful chromatographic separation.
Materials & Reagents:
-
5-(2-methylphenyl)-1H-pyrazol-3-amine
-
Methyl Iodide (MeI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Water (deionized)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 5-(2-methylphenyl)-1H-pyrazol-3-amine (1.0 equiv).
-
Add anhydrous DMF (approx. 0.1 M concentration of the substrate).
-
Add anhydrous K₂CO₃ (2.0 equiv) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methyl iodide (1.2 equiv) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to separate the N1 and N2 regioisomers. The success of separation depends heavily on finding an appropriate eluent system.[3]
Protocol B: Highly N1-Selective N-Methylation via a Masked Methylating Reagent
This advanced protocol employs a sterically bulky α-halomethylsilane as a "masked" methylating agent.[4] The initial N-alkylation is directed to the less sterically hindered N1 position. A subsequent fluoride-mediated protodesilylation step unmasks the methyl group, yielding the N1-methylated product with high regioselectivity.[3][4][7]
Materials & Reagents:
-
5-(2-methylphenyl)-1H-pyrazol-3-amine
-
(Chloromethyl)triisopropoxysilane
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Water (deionized)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 5-(2-methylphenyl)-1H-pyrazol-3-amine (1.0 equiv).
-
Add anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add KHMDS (1.1 equiv, as a solution in THF or as a solid) portion-wise, and stir for 30 minutes at 0 °C to deprotonate the pyrazole.
-
Add (chloromethyl)triisopropoxysilane (1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the formation of the silylated intermediate by TLC or LC-MS.[3]
-
Protodesilylation: Upon completion of the N-alkylation step, add TBAF solution (2.0 equiv) and water (10 volumes relative to THF) to the reaction mixture.[4]
-
Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation. Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.[4]
-
Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography. This purification is primarily to remove non-isomeric impurities, as the N1:N2 ratio should be very high.
Characterization and Data Analysis
Unambiguous characterization of the N1 and N2 isomers is critical. This is typically achieved through a combination of NMR spectroscopy and mass spectrometry.
NMR Spectroscopy:
-
¹H NMR: The chemical shift of the N-CH₃ protons is often diagnostic. The N1-methyl group is generally more deshielded and appears further downfield than the N2-methyl group, although this can be substrate-dependent. The protons on the ortho-methylphenyl ring may also show different chemical shifts and coupling patterns due to their proximity to the pyrazole ring.
-
¹³C NMR: The chemical shift of the N-CH₃ carbon and the pyrazole ring carbons (C3 and C5) will differ between the two isomers.
-
2D NMR (HMBC & NOESY): These techniques provide definitive structural proof.
-
HMBC (Heteronuclear Multiple Bond Correlation): A correlation between the N-CH₃ protons and the C5 carbon of the pyrazole ring confirms the N1-isomer. Conversely, a correlation to the C3 carbon would indicate the N2-isomer.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A through-space correlation (NOE) between the N-CH₃ protons and the protons of the ortho-methylphenyl group at C5 would strongly indicate the formation of the N1-isomer.[8]
-
Mass Spectrometry (MS): Both isomers will have the identical mass-to-charge ratio (m/z). MS is primarily used to confirm the molecular weight of the product and to analyze fractions during chromatography (LC-MS).
Comparative Data Summary
The following table summarizes the expected outcomes from the two protocols.
| Parameter | Protocol A (Classical) | Protocol B (N1-Selective) |
| Methylating Agent | Methyl Iodide | (Chloromethyl)triisopropoxysilane / TBAF |
| Expected Yield | Moderate (loss during separation) | Good to Excellent |
| Regioselectivity (N1:N2) | Poor (e.g., 1:1 to 3:1) | Excellent (e.g., 92:8 to >99:1)[4][7] |
| Purification Challenge | Difficult isomer separation | Straightforward (removal of byproducts) |
| Key Advantage | Simple, common reagents | High control of regiochemistry |
Overall Experimental Workflow
The logical flow from starting material to final, characterized product is depicted below.
Caption: Figure 2. General experimental workflow.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure base is sufficiently strong and anhydrous reagents are used.[3] |
| Product loss during workup. | Highly polar products may be water-soluble. Minimize aqueous washes or perform back-extraction of the aqueous layers.[3] | |
| Poor Regioselectivity (Protocol A) | Inherent lack of selectivity with MeI. | Switch to Protocol B. Alternatively, screen different bases (NaH, KHMDS) and aprotic polar solvents (THF, DMSO), and vary the temperature.[3] |
| Incomplete Protodesilylation (Protocol B) | Insufficient TBAF or reaction time/temp. | Ensure at least 2.0 equivalents of TBAF are used. Increase heating time at 60 °C and monitor by LC-MS. |
| Inseparable Isomers | Similar polarity of N1 and N2 products. | If using Protocol A, explore different eluent systems for column chromatography. Consider preparative HPLC or reversed-phase chromatography.[3] The best solution is to avoid the problem by using Protocol B. |
Conclusion
The regioselective N-methylation of 5-(2-methylphenyl)-1H-pyrazol-3-amine can be effectively controlled through rational selection of the methylating agent. While classical methods using agents like methyl iodide predictably lead to challenging mixtures of regioisomers, modern strategies offer a robust solution. The use of sterically demanding, masked methylating reagents such as (chloromethyl)triisopropoxysilane provides a highly effective and reliable method for directing methylation to the N1 position. This approach minimizes tedious purification steps and maximizes the yield of the desired regioisomer, representing a significant process improvement for drug discovery and development workflows.
References
- BenchChem. (2025).
- ResearchGate. (n.d.).
- MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
- ResearchGate. (2022).
- ACS Publications. (2024).
- ACS Publications. (2024).
- MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- ResearchGate. (2015). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan.
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 2. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Obtaining Single Crystals of Pyrazole Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Single Crystals in Pyrazole Derivative Research
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a vast array of biological activities and functional properties.[1][2] The precise three-dimensional arrangement of atoms within a molecule, which can only be definitively determined through single-crystal X-ray diffraction (SCXRD), is fundamental to understanding its structure-activity relationship (SAR), reaction mechanisms, and solid-state properties. High-quality single crystals are, therefore, not merely a scientific curiosity but a prerequisite for the rational design of new therapeutic agents and advanced materials. This guide provides a comprehensive overview of the theoretical principles and practical techniques for obtaining single crystals of pyrazole derivatives, drawing upon established methodologies and field-proven insights.
The Science of Crystallization: From Supersaturation to a Well-Ordered Lattice
Crystallization is a thermodynamic process driven by the controlled transition of a solute from a supersaturated solution to a highly ordered solid state. This process is governed by two key kinetic stages: nucleation and crystal growth.
-
Nucleation: The initial formation of stable, sub-microscopic crystalline aggregates (nuclei) from a supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals or impurities (secondary nucleation).
-
Crystal Growth: The subsequent enlargement of these nuclei through the ordered deposition of solute molecules onto their surfaces.
The ultimate goal of any crystallization experiment aimed at single-crystal growth is to favor slow nucleation and controlled crystal growth, thereby minimizing the formation of polycrystalline material and defects.
Core Crystallization Techniques for Pyrazole Derivatives
Several techniques are commonly employed to achieve the supersaturation necessary for the crystallization of organic molecules, including pyrazole derivatives. The choice of method is dictated by the physicochemical properties of the specific derivative, such as its solubility profile and thermal stability.
Slow Evaporation
This is often the simplest and most widely used technique for growing single crystals.[3] It is particularly effective for compounds that are moderately soluble at room temperature.
-
Principle: A near-saturated solution of the pyrazole derivative is prepared, and the solvent is allowed to evaporate slowly. This gradual increase in solute concentration leads to supersaturation and subsequent crystal formation.
-
Causality Behind Experimental Choices: The slow rate of evaporation is crucial. Rapid evaporation leads to a rapid increase in supersaturation, favoring nucleation over crystal growth and resulting in the formation of many small crystals or an amorphous precipitate.[4] The choice of a container with a narrow opening or covering the vessel with parafilm pierced with a few small holes helps to control the evaporation rate.[3]
Protocol 1: Slow Evaporation
-
Solvent Selection: Choose a solvent or solvent system in which the pyrazole derivative exhibits moderate solubility. Common solvents for pyrazoles include ethanol, methanol, ethyl acetate, and acetone.[5]
-
Dissolution: Dissolve the pyrazole derivative in the chosen solvent to create a near-saturated solution. Gentle warming may be necessary to facilitate dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vessel with a cap or parafilm with a few small holes pricked by a needle. Place the vessel in a vibration-free environment at a constant temperature.
-
Monitoring and Harvesting: Monitor the vessel periodically for crystal growth. Once crystals of suitable size have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
Slow Cooling
This technique is ideal for pyrazole derivatives that exhibit a significant increase in solubility with temperature.
-
Principle: A saturated solution of the compound is prepared at an elevated temperature. As the solution is slowly cooled, the solubility of the pyrazole derivative decreases, leading to supersaturation and crystallization.
-
Causality Behind Experimental Choices: The rate of cooling directly impacts crystal size and quality.[6] Slow, controlled cooling allows for the formation of a limited number of nuclei, which can then grow into large, well-defined single crystals. Rapid cooling promotes rapid nucleation, leading to a microcrystalline powder.[7]
Protocol 2: Slow Cooling
-
Solvent Selection: Select a solvent in which the pyrazole derivative has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Prepare a saturated solution of the pyrazole derivative in the chosen solvent at an elevated temperature (e.g., in a heated water bath).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the saturated solution into a pre-warmed, clean crystallization vessel.
-
Cooling: Allow the solution to cool slowly to room temperature. This can be achieved by leaving the vessel on the benchtop, insulated with glass wool, or by placing it in a Dewar flask containing warm water.
-
Further Cooling: Once at room temperature, the vessel can be transferred to a refrigerator or a cold room to maximize the yield of crystals.
-
Harvesting: Isolate the crystals by filtration or decantation.
Vapor Diffusion
Vapor diffusion is a highly effective technique for growing high-quality single crystals from small amounts of material.[4] It is particularly useful when the compound is highly soluble in many common solvents.
-
Principle: A concentrated solution of the pyrazole derivative in a "good" solvent is allowed to equilibrate with the vapor of a "poor" solvent (an anti-solvent) in a sealed container. The vapor of the anti-solvent slowly diffuses into the solution of the pyrazole derivative, reducing its solubility and inducing crystallization.
-
Causality Behind Experimental Choices: The slow diffusion of the anti-solvent vapor ensures a gradual and controlled approach to supersaturation, which is ideal for single crystal growth. The choice of the good solvent and anti-solvent is critical; they must be miscible, and the anti-solvent should be more volatile than the good solvent.
Protocol 3: Vapor Diffusion (Hanging Drop and Sitting Drop)
Hanging Drop Method
-
Reservoir Preparation: Add the anti-solvent to the bottom of a well in a crystallization plate or a small beaker.
-
Drop Preparation: On a siliconized glass coverslip, place a small drop (1-5 µL) of a concentrated solution of the pyrazole derivative in the "good" solvent.
-
Sealing: Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease.
-
Incubation: Store the setup in a vibration-free environment and monitor for crystal growth within the drop.
Sitting Drop Method
-
Reservoir Preparation: Add the anti-solvent to the bottom of a well in a crystallization plate.
-
Drop Preparation: Place a small drop (1-5 µL) of a concentrated solution of the pyrazole derivative in the "good" solvent on a pedestal within the well.
-
Sealing: Seal the well with clear tape or a coverslip.
-
Incubation: Store the setup in a vibration-free environment and monitor for crystal growth.
Visualizing Crystallization Workflows
Workflow for Selecting a Crystallization Technique
Caption: Decision tree for selecting an appropriate crystallization technique.
Vapor Diffusion Setup
Sources
Application of N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine in fragment-based drug discovery
Application Note: N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine in Fragment-Based Drug Discovery (FBDD)
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine (referred to herein as N-Me-MPPA ) represents a "privileged scaffold."[1] Its structural core—the aminopyrazole—is a proven adenine mimetic, making it an ideal anchor fragment for targeting the ATP-binding pocket of protein kinases (e.g., Aurora, p38 MAPK, FGFR).[1][2]
This guide details the application of N-Me-MPPA, moving beyond simple screening to rigorous biophysical validation and structural elaboration.[1][2] The presence of the ortho-tolyl group provides critical hydrophobic contacts (often targeting the gatekeeper region), while the N-methyl group on the exocyclic amine offers a unique vector for probing solvent-front interactions or modulating solubility without abolishing essential hinge hydrogen bonds.[1][2]
Fragment Profile & Physicochemical Properties
Before initiating screening campaigns, the fragment must be characterized to ensure it adheres to the "Rule of Three" (Ro3) for FBDD.[1][2] N-Me-MPPA exhibits an optimal profile for high-concentration screening (SPR/NMR).[1][2]
Table 1: Physicochemical Profile of N-Me-MPPA
| Property | Value | Relevance to FBDD |
| Molecular Weight (MW) | ~187.24 Da | Ideal (<300 Da). Allows significant room for chemical elaboration (growing/linking) while maintaining ligand efficiency.[1][2] |
| cLogP | ~2.1 | Moderate. Ensures solubility in aqueous buffers (with DMSO) while possessing sufficient lipophilicity for hydrophobic pocket binding.[1] |
| H-Bond Donors (HBD) | 2 (Ring NH, Amine NH) | Critical for H-bond formation with the kinase hinge region (typically Glu/Ala backbone).[1][2] |
| H-Bond Acceptors (HBA) | 2 (Ring N, Amine N) | Complementary to HBDs for the donor-acceptor-donor (DAD) motif common in kinase inhibitors.[1][2] |
| Topological Polar Surface Area (TPSA) | ~40-50 Ų | Well within the range for cell permeability (<60 Ų for fragments).[1] |
| Solubility (PBS, pH 7.4) | > 1 mM (with 1% DMSO) | Essential for biophysical assays (SPR, NMR) which require high concentrations.[1][2] |
Structural Mechanism: The Hinge-Binding Anchor[1][2]
The utility of N-Me-MPPA lies in its ability to mimic the hydrogen bonding pattern of adenosine triphosphate (ATP).[1]
-
The Hinge Interaction: The pyrazole nitrogen (N2) accepts a hydrogen bond from the backbone amide of the kinase hinge region.[1][2] The exocyclic amine (N-methyl group) acts as a donor to the backbone carbonyl.[1][2]
-
The Gatekeeper Probe: The 5-(2-methylphenyl) moiety (o-tolyl) is positioned to interact with the hydrophobic "gatekeeper" residue.[1] The ortho-methyl group restricts conformation, potentially locking the phenyl ring orthogonal to the pyrazole, which can improve selectivity by inducing a "flipped" P-loop conformation or filling small hydrophobic sub-pockets.[1][2]
Visualization: Structural Interaction Logic
Figure 1: Schematic representation of N-Me-MPPA binding interactions within a typical kinase ATP pocket.[1][2]
Experimental Protocols
Protocol A: Quality Control & Stock Preparation
Rationale: Impurities in fragment libraries (even <5%) can cause false positives in sensitive assays like SPR due to aggregation or non-specific binding.[1][2]
-
Dissolution: Dissolve solid N-Me-MPPA in 100%
-DMSO to a concentration of 100 mM . -
Solubility Check: Dilute 1 µL of stock into 99 µL of assay buffer (e.g., PBS + 0.05% Tween-20). Inspect visually for precipitation.[1]
-
LC-MS Verification: Inject 5 µL. Purity must be >95%. Look for oxidation products (M+16) common in electron-rich amines.
-
Storage: Aliquot into single-use vials (20 µL) and store at -20°C. Avoid freeze-thaw cycles which induce hydration and precipitation.
Protocol B: Surface Plasmon Resonance (SPR) Screening
Rationale: SPR is the primary filter to determine Binding Affinity (
Materials:
-
Sensor Chip: CM5 or Streptavidin (SA) chip (if protein is biotinylated).[1][2]
-
Running Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20, 1-2% DMSO.[1][2]
Workflow:
-
Immobilization: Immobilize the target kinase to a level of ~2000-3000 RU.[1][2] High density is required for low-affinity fragments (
in µM-mM range).[1][2] -
Solvent Correction: Prepare a DMSO calibration curve (0.5% to 2.0%) to correct for bulk refractive index changes.
-
Injection Series:
-
Prepare a 2-fold dilution series of N-Me-MPPA: 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, 0 µM .
-
Critical Step: Ensure the DMSO concentration is exactly matched in all samples.
-
-
Association/Dissociation: Inject for 30s (association) followed by 30s dissociation. Flow rate: 30 µL/min.[1][2]
-
Analysis: Fit data to a 1:1 Steady State Affinity model .
Protocol C: X-ray Crystallography Soaking
Rationale: Structural validation is non-negotiable in FBDD. You must prove the fragment binds where you think it binds.[1][2]
-
Crystal Generation: Obtain apo-crystals of the kinase using standard hanging-drop vapor diffusion.[1][2]
-
Soak Preparation:
-
Incubation: Transfer crystals to the soaking solution. Incubate for 1 hour to 24 hours .
-
Data Collection: Flash-cool in liquid nitrogen. Collect diffraction data.[1][2]
-
Refinement: Solve structure using Molecular Replacement. Look for
difference density in the ATP pocket.[1][2]
FBDD Workflow: From Hit to Lead
Once N-Me-MPPA is validated as a hit, the workflow shifts to Fragment Growing .[1][2]
Elaboration Strategy
-
Vector 1 (Exocyclic Amine): The N-methyl group points towards the solvent front.[1][2] This is the primary site for growing.[1]
-
Action: Synthesize analogs replacing the methyl with ethyl-amine linkers connected to solubilizing groups (morpholine, piperazine).[1]
-
-
Vector 2 (Phenyl Ring): The ortho-tolyl ring sits near the gatekeeper.[1][2]
Workflow Visualization
Figure 2: Iterative FBDD workflow utilizing N-Me-MPPA as the starting scaffold.
References
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Source: National Institutes of Health (PMC).[1][2] URL:[Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Source: MDPI (Molecules).[1][2] URL:[Link][1][2]
-
Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor. Source: Journal of Medicinal Chemistry (via ResearchGate).[1][2] URL:[Link][1][2]
-
PubChem Compound Summary for Aminopyrazole Derivatives. Source: National Library of Medicine.[1] URL:[Link][1][2]
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Regioselectivity in Pyrazole N-Methylation Reactions
Welcome to the technical support center for pyrazole N-methylation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the regioselective methylation of unsymmetrically substituted pyrazoles. The adjacent nitrogen atoms in the pyrazole ring often exhibit similar reactivity, leading to the formation of hard-to-separate N1 and N2-methylated regioisomers.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high selectivity and yield in your reactions.
Section 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during pyrazole N-methylation in a question-and-answer format.
My reaction is producing a mixture of N1 and N2 methylated pyrazoles. How can I improve the regioselectivity?
This is the most common challenge in pyrazole N-methylation.[1][2] The ratio of N1 to N2 isomers is influenced by a combination of steric and electronic factors, as well as reaction conditions.[1][3][4] Here’s a systematic approach to troubleshooting:
1. Evaluate the Steric and Electronic Profile of Your Substrate:
-
Steric Hindrance: Bulky substituents on the pyrazole ring will generally direct methylation to the less sterically hindered nitrogen atom.[1][3] If your substrate lacks significant steric bias, achieving high selectivity with simple methylating agents like methyl iodide or dimethyl sulfate will be difficult.[1][2]
-
Electronic Effects: The electronic properties of substituents can alter the nucleophilicity of the adjacent nitrogens. Electron-withdrawing groups can decrease the overall reactivity of the pyrazole.[1]
2. Modify Your Reaction Conditions:
-
Choice of Base and Solvent: The base and solvent system can significantly impact the N1/N2 ratio.[1][5]
-
For N1-alkylation of 3-substituted pyrazoles, a combination of potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO has been shown to be effective.[3][6]
-
Stronger bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) may be necessary for less acidic pyrazoles to ensure complete deprotonation.[1] Using NaH can sometimes prevent the formation of regioisomeric mixtures.[3][4]
-
Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been reported to dramatically improve regioselectivity in some cases.
-
-
Reaction Temperature: Investigate the effect of temperature. Running the reaction at lower or higher temperatures might favor the formation of one regioisomer.[1]
3. Select a More Advanced Methylating Agent:
If modifying the reaction conditions is insufficient, consider using a more sophisticated methylating agent:
-
Sterically Hindered Methylating Agents: Bulky α-halomethylsilanes can serve as "masked" methylating reagents, leading to excellent N1-selectivity (often >90%).[1][2] The bulky silyl group directs the initial alkylation, and a subsequent protodesilylation step reveals the methyl group.[2]
-
Biocatalysis: Engineered methyltransferases can offer exceptional regioselectivity (>99%) for pyrazole methylation.[1][7][8] This method is particularly useful when other chemical methods fail to provide the desired selectivity.
4. Consider a Protecting Group Strategy:
In some instances, a protecting group can be used to temporarily block one of the nitrogen atoms, directing methylation to the desired position.[1][9] The protecting group is then removed in a subsequent step.
My reaction yield is low. What are the potential causes and solutions?
Low yields can stem from several factors. Here's a checklist to diagnose the problem:
-
Incomplete Deprotonation: Ensure the base you are using is strong enough to fully deprotonate the pyrazole N-H. For pyrazoles with electron-withdrawing groups, a stronger base like NaH or KHMDS may be required.[1]
-
Reagent Quality: Use high-quality, fresh reagents. Methylating agents like methyl iodide can degrade over time. Ensure your solvents are anhydrous, as water can quench the base and hydrolyze the methylating agent.[1]
-
Low Substrate Reactivity: Pyrazoles bearing strong electron-withdrawing groups can be less nucleophilic.[1] In such cases, you may need to increase the reaction temperature or use a more reactive methylating agent.
-
Side Reactions: Over-methylation to form a quaternary pyrazolium salt can occur, especially with highly reactive methylating agents or prolonged reaction times.[1] Monitor the reaction progress by TLC or LC-MS to avoid this. Using a less reactive methylating agent or carefully controlling the stoichiometry can help mitigate this issue.[1]
-
Product Loss During Workup: N-methylated pyrazoles can be polar and may have some water solubility, leading to losses during aqueous workup.[1] To minimize this, reduce the volume of aqueous washes or perform a back-extraction of the aqueous layers with a suitable organic solvent.[1]
I'm struggling to separate the N1 and N2 regioisomers. What separation techniques are most effective?
Separating regioisomers with similar polarities can be challenging.[1] Here are some strategies:
-
Silica Gel Column Chromatography: This is the most common method.[1][9]
-
Solvent System Screening: Experiment with various eluent systems to find one that provides good resolution on a TLC plate.
-
Additives: For basic compounds, adding a small amount of triethylamine to the eluent can improve peak shape and separation. For acidic compounds, a small amount of acetic acid may be beneficial.[1]
-
Deactivation: Deactivating the silica gel with triethylamine can also be helpful for basic pyrazoles.[1]
-
-
Alternative Stationary Phases: If silica gel is ineffective, consider using a different stationary phase, such as alumina or reversed-phase (C18) silica.[1][9]
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be an effective, albeit more resource-intensive, option.[1]
-
Recrystallization: If the isomers are crystalline and have different solubilities, recrystallization can sometimes be used to isolate one of the isomers in pure form.[9]
Section 2: Decision-Making Workflow and Data
Workflow for Optimizing Regioselectivity
The following diagram outlines a logical workflow for troubleshooting and optimizing the regioselectivity of your pyrazole N-methylation reaction.
Caption: A decision-making workflow for improving regioselectivity.
Table 1: Comparison of Methylating Agents and Conditions for Regioselectivity
| Methylating Agent | Typical Conditions | General Regioselectivity | Key Advantages | Key Disadvantages |
| Methyl Iodide (MeI) | K₂CO₃, DMF or Acetone | Often poor, mixture of isomers[1][2] | Readily available, inexpensive | Poor selectivity for many substrates |
| Dimethyl Sulfate (DMS) | NaH, THF or DMF | Often poor, mixture of isomers[2] | Inexpensive, reactive | Highly toxic, poor selectivity |
| α-Halomethylsilanes | KHMDS, THF then TBAF, H₂O | Excellent N1-selectivity (>90%)[1][2] | High regioselectivity, mild conditions | Two-step process, higher cost |
| Engineered Methyltransferases | Biocatalytic system | Exceptional (>99%)[1][7][8] | Unparalleled selectivity, environmentally friendly | Requires specialized enzymes and expertise |
Section 3: Experimental Protocol
N1-Selective Methylation of a 3-Arylpyrazole using a Sterically Hindered α-Halomethylsilane
This protocol describes a two-step, one-pot procedure for the highly N1-selective methylation of a pyrazole using a bulky α-halomethylsilane as a masked methylating reagent.[2]
Materials:
-
3-Aryl-1H-pyrazole (1.0 equiv)
-
(Chloromethyl)trimethylsilane (1.2 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 equiv)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: N-Silylethylation
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-aryl-1H-pyrazole (1.0 equiv) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add KHMDS (1.2 equiv) portion-wise, and stir the mixture at 0 °C for 30 minutes.
-
Add (chloromethyl)trimethylsilane (1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
Step 2: Protodesilylation
-
To the reaction mixture from Step 1, add TBAF (1.5 equiv, 1.0 M solution in THF) followed by water (5 equiv).
-
Heat the mixture to 60 °C and stir for 2-4 hours to facilitate the protodesilylation. Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.[1]
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.
Section 4: Underlying Scientific Principles
The Interplay of Steric and Electronic Effects
The regioselectivity of pyrazole N-methylation is a classic example of the competition between kinetic and thermodynamic control, governed by both steric and electronic factors.
Caption: Key factors determining the outcome of pyrazole N-methylation.
-
Steric Hindrance: As a general rule, alkylating agents will preferentially attack the less sterically hindered nitrogen atom. This is why bulky substituents on the pyrazole ring (at the 3- or 5-position) or the use of a sterically demanding alkylating agent can significantly enhance the selectivity for the N1 or N2 position, respectively.[1][3] The use of α-halomethylsilanes is a prime example of exploiting steric effects to achieve high N1 selectivity.[2]
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring modulates the electron density and, consequently, the nucleophilicity of the two nitrogen atoms. Electron-withdrawing groups (EWGs) decrease the overall nucleophilicity of the pyrazole, which may require more forcing reaction conditions.[1] Conversely, electron-donating groups (EDGs) increase nucleophilicity. The position of these groups relative to the two nitrogen atoms can create a subtle electronic bias that influences the regioselectivity.
-
The Role of the Counter-ion and Solvent: The nature of the base and the solvent can influence the position of the cation (e.g., Na⁺, K⁺) in relation to the pyrazolate anion. This association can block one of the nitrogen atoms from reacting, thereby directing the alkylating agent to the other. Polar aprotic solvents like DMF and DMSO can effectively solvate the cation, leading to a "freer" pyrazolate anion and potentially different selectivity compared to less polar solvents like THF.[3]
By carefully considering and manipulating these factors, it is possible to overcome the inherent challenge of poor regioselectivity in pyrazole N-methylation and achieve the desired isomer with high purity and yield.
References
- Technical Support Center: Selective N-Methyl
- Selective Biocatalytic N‐Methylation of Unsatur
- Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes.
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Public
- N-methylation of pyrazole : r/OrganicChemistry - Reddit.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Technical Support Center: Optimizing N-Alkyl
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Strategic atom replacement enables regiocontrol in pyrazole alkyl
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Public
- (PDF)
- Strategic atom replacement enables regiocontrol in pyrazole alkylation - ResearchG
- C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC.
- Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - The Journal of Organic Chemistry - ACS Figshare.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. reddit.com [reddit.com]
Addressing solubility issues of N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine in aqueous buffers
Introduction
This technical guide provides in-depth troubleshooting support for researchers encountering solubility issues with N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine in aqueous buffers. This pyrazole derivative, while a valuable research compound, possesses physicochemical properties that can make achieving stable, homogenous solutions for biological and chemical assays challenging.[1] This document offers a series of structured, question-and-answer-based protocols and scientific explanations to systematically diagnose and overcome these solubility hurdles, ensuring the integrity and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine cause its poor aqueous solubility?
A1: The solubility behavior of this compound is governed by a combination of its structural features:
-
Lipophilicity: The molecule contains a 2-methylphenyl (o-tolyl) group and a pyrazole ring, which are predominantly non-polar and hydrophobic.[2] This lipophilic character leads to unfavorable interactions with the highly polar hydrogen-bonding network of water, causing the compound to be poorly soluble. The predicted octanol-water partition coefficient (XLogP3) for similar, simpler structures like 3-(3-methylphenyl)-1H-pyrazol-5-amine is around 1.9, indicating a preference for non-polar environments.[3]
-
Ionizable Nature: The molecule contains basic nitrogen atoms in the pyrazol-3-amine moiety. These groups can be protonated (accept a proton) in acidic conditions.[4] When uncharged at or near neutral pH, the molecule's lipophilicity dominates, resulting in low solubility. When protonated, it becomes a charged cation, which is significantly more polar and thus more soluble in water.[4][5] Therefore, its solubility is highly pH-dependent.
Q2: What is the recommended first step for preparing a high-concentration stock solution?
A2: The standard and most effective initial approach is to prepare a concentrated stock solution in a water-miscible, non-polar aprotic solvent.[6]
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the industry standard due to its excellent solvating power for a wide range of organic compounds, including both polar and non-polar molecules.[7][8]
-
Typical Concentration: Aim for a stock concentration of 10-50 mM. Preparing a high-concentration stock allows for minimal volumes to be added to your final assay, which is critical for minimizing solvent-induced artifacts. For example, the final DMSO concentration in most cell-based assays should be kept below 0.5% to avoid toxicity.[6]
Protocol: Preparing a 10 mM DMSO Stock Solution
-
Accurately weigh the required mass of N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If dissolution is slow, proceed to the troubleshooting steps in Q3.
-
Once fully dissolved, store the stock solution appropriately (see Q4).
Q3: The compound is not fully dissolving even in 100% DMSO. What can I do?
A3: If you observe particulate matter after vortexing in DMSO, the dissolution rate may be slow. You can employ physical methods to assist the process:
-
Sonication: Place the vial in an ultrasonic bath for 5-15 minutes.[9] The high-frequency sound waves create cavitation bubbles that agitate the solvent and break apart solid aggregates, increasing the surface area and accelerating dissolution.[9]
-
Gentle Warming: Warm the solution to 30-40°C in a water bath or heating block for a short period. Increased temperature enhances the kinetic energy of the solvent molecules, improving solvating power. However, always be mindful of the compound's thermal stability; avoid excessive or prolonged heating.
Q4: How should I properly store my DMSO stock solution to ensure its stability and integrity?
A4: Proper storage is crucial to prevent degradation or precipitation.
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Moisture Control: Use anhydrous DMSO and store the solution in tightly sealed vials with desiccant. DMSO is highly hygroscopic (absorbs water from the air), and absorbed water can reduce the solubility of hydrophobic compounds, potentially causing your compound to precipitate over time.
-
Light Protection: Store in amber vials or protect from light to prevent photodegradation.
-
Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles, which can compromise compound stability and introduce moisture.
Part 2: Troubleshooting Guide for Aqueous Buffer Precipitation
This section addresses the most common experimental challenge: precipitation of the compound when the organic stock solution is diluted into an aqueous buffer.
Q5: My 10 mM DMSO stock of N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine precipitates immediately upon dilution into my phosphate-buffered saline (PBS) at pH 7.4. Why does this happen and how do I fix it?
A5: This phenomenon, known as solvent-shifting precipitation, is expected for poorly soluble compounds.[6] Your compound is soluble in 100% DMSO, but when this stock is diluted into an aqueous buffer, the solvent environment abruptly shifts from organic to >99% aqueous. The compound's solubility limit in this new, highly polar environment is exceeded, causing it to "crash out" of solution.
Follow this systematic workflow to find the optimal solubilization strategy for your specific experimental needs.
Strategy 1: pH Adjustment
Scientific Rationale: This is the most direct method for ionizable compounds.[10][11] By lowering the pH of the buffer to at least 1-2 units below the compound's pKa, you can ensure that the basic amine groups are predominantly in their protonated, cationic form. This charge dramatically increases the molecule's polarity and, consequently, its aqueous solubility.[4][5]
Note: The DOT script above is a template. A visual representation would show the chemical structure becoming protonated.
Experimental Protocol: pH-Based Solubility Test
-
Prepare Buffers: Prepare a series of buffers (e.g., 50 mM citrate or acetate) at different pH values, such as pH 6.0, 5.5, 5.0, and 4.5.
-
Dilution Test: Aliquot 99 µL of each buffer into separate microcentrifuge tubes.
-
Add Compound: Add 1 µL of your 10 mM DMSO stock solution to each tube to achieve a final concentration of 100 µM.
-
Vortex & Observe: Vortex immediately and let stand for 15-30 minutes.
-
Visual Inspection: Visually inspect for precipitation against a dark background. The lowest pH buffer that results in a clear, homogenous solution is your target.
-
Assay Compatibility Check: Crucially, confirm that the required acidic pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability, protein stability).[6]
Strategy 2: Utilizing Co-solvents
Scientific Rationale: If altering pH is not an option, you can modify the solvent itself. A co-solvent is a water-miscible organic solvent that, when added to an aqueous buffer, reduces the overall polarity of the solution.[12][] This makes the solvent system more "hospitable" to lipophilic molecules like N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine, preventing them from precipitating.[14][15]
Experimental Protocol: Co-solvent Screening
-
Select Co-solvents: Choose biologically compatible co-solvents. See the table below for common options.
-
Prepare Formulations: Prepare your aqueous buffer containing a small percentage of the co-solvent (e.g., 1%, 2%, 5% v/v).
-
Dilution Test: Add your DMSO stock to the co-solvent-containing buffer. Remember that the DMSO from your stock also contributes to the total organic solvent percentage.
-
Observe & Validate: Identify the minimum percentage of co-solvent that maintains solubility. Again, you must validate that this final solvent concentration is non-disruptive to your assay.
Table 1: Comparison of Common Co-solvents for Biological Assays
| Co-solvent | Typical Final Conc. Limit | Key Characteristics |
| DMSO | < 0.5% | Powerful solvent, but can be toxic to cells at higher concentrations.[7][8] |
| Ethanol | 1-2% | Good solvating power, less toxic than DMSO, but can be volatile.[12] |
| Polyethylene Glycol 400 (PEG 400) | 1-5% | Low toxicity, viscous, good for increasing solubility of very hydrophobic compounds.[] |
| Propylene Glycol | 1-5% | Common pharmaceutical excipient, low toxicity.[12] |
Strategy 3: Cyclodextrin-Mediated Solubilization
Scientific Rationale: This is an advanced and often highly effective technique, especially for sensitive assays where pH changes or co-solvents are not viable.[6] Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a non-polar, hydrophobic interior cavity. The hydrophobic portion of your compound (the 2-methylphenyl group) is encapsulated within this cavity, forming a water-soluble "inclusion complex".[][17] This effectively masks the drug's lipophilicity from the aqueous environment.[]
Experimental Protocol: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD (a common and highly soluble derivative) in your desired aqueous buffer.[6] This will serve as your primary diluent.
-
Add Compound Stock: Slowly add your concentrated DMSO stock of N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine to the vigorously stirring HP-β-CD solution. A molar ratio of 1:2 (drug to CD) is a good starting point.
-
Equilibrate: Allow the mixture to stir at room temperature for 1-4 hours to ensure efficient complex formation. Gentle warming can sometimes expedite this process.
-
Final Dilution: This new, clear aqueous stock can then be further diluted into your final assay buffer as needed.
Table 2: Guide to Cyclodextrin Selection
| Cyclodextrin Type | Cavity Size | Best For Encapsulating |
| α-Cyclodextrin | Small | Small aromatic rings (e.g., benzene) or short alkyl chains.[] |
| β-Cyclodextrin | Medium | The most versatile; good for many pharmaceutical scaffolds like naphthalene or single phenyl rings.[] |
| γ-Cyclodextrin | Large | Bulkier molecules, fused ring systems.[] |
| Derivatives (HP-β-CD, SBE-β-CD) | Medium | Chemically modified to have much higher aqueous solubility than native β-CD, making them ideal for formulation.[7][18] |
Part 3: Summary and Final Recommendations
Q6: How do I choose the best solubilization strategy for my specific experiment?
A6: The optimal choice depends on balancing solubility enhancement with the constraints of your biological system.
-
For robust, non-cellular assays (e.g., enzyme kinetics): pH Adjustment is often the simplest and most effective method, provided the enzyme is active and stable at the required acidic pH.
-
For cell-based assays: Start with a Co-solvent approach, carefully titrating to find the lowest effective concentration (ideally keeping total organic solvent ≤0.5%). This is often sufficient for moderately low concentrations.
-
For highly sensitive cell-based assays, in vivo studies, or when co-solvents cause interference: Cyclodextrin complexation is the superior method. It provides a true aqueous solution with minimal biological interference and is a common strategy in pharmaceutical formulation.[19][20]
Always perform a vehicle control experiment, where you add the same amount of the final formulation buffer (including pH adjustments, co-solvents, or cyclodextrins but without the compound) to your assay to ensure the solubilization method itself is not producing an artifact.
References
- Benchchem. How to improve the solubility of 1-Isopropylpyrazole derivatives.
- ACS Publications. Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023).
- ACS Publications. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021).
- PubMed. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021).
- PMC. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
- Semantic Scholar. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. (2016).
- MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
- Wikipedia. Cosolvent.
- ACS Publications. Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. (2025).
- Encyclopedia.pub. Functionalization of Cyclodextrins. (2023).
- BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
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- PMC - NIH. Solubilization techniques used for poorly water-soluble drugs.
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- Benchchem. Strategies to enhance the solubility of Macrophylline for bioassays.
- ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. (2025).
- Strategies for improving hydrophobic drugs solubility and bioavailability.
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- MKU Repository. NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. (2010).
- β-Cyclodextrin promoted oxidation of primary amines to nitriles in water.
- General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds..
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. (2022).
- MDPI. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (2024).
- Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021).
- WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024).
- Chemistry LibreTexts. 2.5: Preparing Solutions. (2025).
- NSA. An Approach to Enhance Drug Solubility: Design, Characterization and E. (2025).
- PubChem. 3-(3-methylphenyl)-1H-pyrazol-5-amine.
- Chem-Impex. 3-(2-Methylphenyl)-1H-pyrazol-5-amine.
- ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
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Validation & Comparative
A Comparative Analysis of N-Methyl vs. N-H Pyrazole Analog Activity: A Guide for Medicinal Chemists
The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3][4][5][6] This five-membered heterocycle's value lies in its synthetic tractability and its ability to engage in various interactions with biological targets.[1][7] A frequent and seemingly minor modification in the optimization of pyrazole-based drug candidates is the substitution at the N1 position—specifically, the comparison between an unsubstituted N-H analog and its N-methyl counterpart. This decision, however, is far from trivial. It represents a critical juncture in drug design, profoundly influencing a compound's potency, selectivity, and pharmacokinetic profile.
This guide provides an in-depth technical analysis of the comparative activities of N-methyl versus N-H pyrazole analogs. We will dissect the fundamental physicochemical differences, explore their impact on biological activity through specific case studies, and detail the resulting pharmacokinetic consequences, offering a robust framework for rational drug design.
The Decisive Difference: Physicochemical Properties of N-H vs. N-Methyl Pyrazoles
At its core, the difference between an N-H and an N-methyl pyrazole is the presence or absence of a hydrogen bond donor. This single change initiates a cascade of effects on the molecule's properties.
-
Hydrogen Bonding: The N-H group is both a hydrogen bond donor and acceptor, whereas the N-methyl pyrazole can only act as a hydrogen bond acceptor via its N2 nitrogen.[1] This is arguably the most critical distinction. The ability of the N-H to donate a hydrogen bond is often essential for anchoring a ligand to a protein target, contributing significantly to binding affinity and specificity.[8][9][10][11]
-
Lipophilicity: N-methylation typically increases a molecule's lipophilicity (LogP/LogD). This is due to the replacement of a polar N-H bond with a nonpolar C-H bond and the masking of the hydrogen bond-donating capability. This change can enhance membrane permeability but may also decrease aqueous solubility.[12]
-
Conformation and Steric Hindrance: The addition of a methyl group introduces steric bulk. This can induce a conformational change in the molecule, which may be either beneficial or detrimental to its binding pose. In some cases, this steric hindrance is crucial for achieving selectivity against off-target proteins.[1]
Visualizing the Core Difference
The following diagram illustrates the fundamental structural and hydrogen bonding differences between the two scaffolds.
Caption: Key physicochemical differences between N-H and N-methyl pyrazoles.
Synthetic Strategies: A Fork in the Road
The synthesis of pyrazole derivatives is well-established, often proceeding through the condensation of a 1,3-dicarbonyl compound with a hydrazine.[13] The decision to create an N-H or N-methyl analog determines the choice of reagent.
-
For N-H Pyrazoles: Unsubstituted hydrazine (H₂N-NH₂) is used.
-
For N-Methyl Pyrazoles: Methylhydrazine (CH₃-NH-NH₂) is employed. It is crucial to note that using methylhydrazine with an unsymmetrical 1,3-dicarbonyl can lead to a mixture of regioisomers, which may require careful purification. An alternative, often preferred route, is the synthesis of the N-H pyrazole followed by a selective N-methylation step using reagents like methyl iodide or dimethyl sulfate.
General Synthetic Workflow
Caption: Synthetic pathways to N-H and N-methyl pyrazole analogs.
Comparative Biological Activity: Case Study Analysis
The choice between N-H and N-methyl is ultimately validated by biological data. The outcome is highly target-dependent, as illustrated by the following case studies.
Case Study 1: p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, making it an attractive target for diseases like rheumatoid arthritis.[14] Many potent inhibitors of p38 feature a urea-based scaffold linked to a substituted pyrazole.
In a seminal study on pyrazole urea-based inhibitors, the interaction with the kinase's "hinge region" is paramount.[15] Specifically, the N-H of an unsubstituted pyrazole can form a critical hydrogen bond with the backbone carbonyl of a key amino acid residue in the ATP-binding site.
X-ray crystallography of N-pyrazole, N'-aryl ureas with p38 reveals that a key hydrogen bond network is formed between the inhibitor and the protein. This network often involves interactions with residues like Glu71 and Asp168. When the N-H of the pyrazole or a urea N-H is replaced with an N-methyl group, a significant loss of activity is observed. This demonstrates the energetic importance of the hydrogen bond donation in achieving high-affinity binding.
| Compound Type | Key Interaction | Relative Potency | Rationale |
| N-H Pyrazole Analog | H-bond donation to kinase hinge | High | The N-H group acts as a crucial anchor, forming a strong, directional interaction with a backbone carbonyl oxygen in the ATP binding site.[16] |
| N-Methyl Pyrazole Analog | Loss of H-bond donation | Low | The methyl group cannot form this hydrogen bond, leading to a significant loss of binding affinity and inhibitory activity.[16] |
Signaling Pathway of p38 MAPK
Caption: Inhibition of the p38 pathway by targeted pyrazole compounds.
Case Study 2: Meprin α and β Inhibitors
Meprins are metalloproteases involved in processing extracellular matrix proteins and cytokines. A study on 3,5-diphenylpyrazole inhibitors of meprins provided a clear comparison between N-H and N-methyl analogs.[17]
The unsubstituted 3,5-diphenylpyrazole (an N-H analog) showed high inhibitory activity against meprin α in the low nanomolar range.[17] However, when the pyrazole nitrogen was substituted with a methyl group, the activity against both meprin α and β decreased by 4- to 6-fold.[17]
| Compound | Substitution at N1 | Meprin α IC₅₀ (nM) | Meprin β IC₅₀ (nM) |
| 7a | H | 1.8 ± 0.3 | 14 ± 1 |
| 21a | Methyl | 11 ± 2 | 58 ± 7 |
Data adapted from Junk et al., 2023.[17]
In this instance, while a specific hydrogen bond was not explicitly confirmed by crystallography in the publication, the consistent drop in activity upon methylation strongly suggests that either the N-H is involved in a favorable interaction with the target or the increased lipophilicity and steric bulk of the N-methyl group are detrimental to optimal binding.
Pharmacokinetic and Metabolic Consequences
The N-H vs. N-methyl decision extends far beyond target binding and has profound implications for a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Metabolic Stability: An unsubstituted N-H on a pyrazole ring can be a site for Phase II metabolism, such as glucuronidation. This provides a metabolic clearance pathway that can lead to a shorter half-life. N-methylation blocks this specific metabolic route, often resulting in increased metabolic stability.[18] In a study on enzalutamide, replacing the N-CH₃ group with N-CD₃ (a heavier isotope) slowed N-demethylation, significantly increasing drug exposure, highlighting the N-methyl group as a primary metabolic site.[19]
-
Permeability and Brain Penetration: The increased lipophilicity of N-methyl analogs can improve passive diffusion across biological membranes. A study on N-sulfonylhydrazones showed that N-methylated analogs were able to cross an artificial blood-brain barrier, while their non-N-methylated counterparts could not.[18]
-
Aqueous Solubility: While N-methylation increases lipophilicity, its effect on solubility can be complex. It can decrease solubility by removing a polar N-H group. However, in some cases, particularly in rigid, planar systems, N-methylation can disrupt crystal packing and break intramolecular hydrogen bonds, paradoxically leading to an increase in aqueous solubility.[12]
| Property | General Impact of N-Methylation | Rationale |
| Metabolic Stability | Increase | Blocks potential sites for Phase II conjugation (e.g., glucuronidation).[18] |
| Cell Permeability | Increase | Increases lipophilicity, favoring passive diffusion across membranes.[18] |
| Brain Penetration | Increase | Often correlates with increased lipophilicity and reduced hydrogen bond donor count.[18] |
| Aqueous Solubility | Variable (Often Decreases) | Removes a polar N-H group, but can sometimes disrupt crystal lattice energy, increasing solubility.[12] |
Experimental Protocols
To provide a self-validating framework, below is a representative protocol for a common assay used to determine inhibitor potency against a kinase target.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the inhibitory constant (IC₅₀) of N-H and N-methyl pyrazole analogs against a target kinase (e.g., p38α).
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay. A europium (Eu)-labeled antibody binds to the kinase, and a fluorescent "tracer" ligand binds to the ATP pocket. When the tracer is bound, its fluorescence is excited by the antibody's emission. The test compound competes with the tracer for the ATP binding site, disrupting FRET and causing a decrease in the tracer's signal.
Materials:
-
Target Kinase (e.g., recombinant human p38α)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test Compounds (N-H and N-methyl pyrazole analogs, dissolved in DMSO)
-
384-well, low-volume, black microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Perform a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM, diluted down in 1:3 steps for a 10-point curve.
-
Assay Plate Preparation: Add 2.5 µL of the diluted compounds to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase/Antibody Mixture: Prepare a 2X solution of the kinase and Eu-labeled antibody in the assay buffer. Add 5 µL of this mixture to each well.
-
Incubation: Gently mix the plate and incubate for 60 minutes at room temperature, protected from light. This allows the inhibitor to reach binding equilibrium with the kinase.
-
Tracer Addition: Prepare a 2X solution of the fluorescent tracer in the assay buffer. Add 5 µL of this solution to each well.
-
Final Incubation: Gently mix the plate and incubate for another 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 620 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Conclusion
The decision to utilize an N-H or an N-methyl pyrazole is a classic medicinal chemistry optimization problem that requires a multi-parameter analysis. There is no universally superior choice; the optimal analog is dictated by the specific biological target and the desired drug-like properties.
-
An N-H pyrazole should be prioritized when a hydrogen bond donor is required for high-affinity binding to the target, as is common in many kinase inhibitors that interact with the hinge region.[16]
-
An N-methyl pyrazole may be advantageous when blocking a metabolic liability, increasing lipophilicity to enhance cell or blood-brain barrier permeability, or when a steric clash is needed to confer selectivity.[1][18]
Ultimately, the most effective strategy is the empirical one: synthesize and test both analogs. The comparative data on potency, selectivity, and ADME properties will provide the definitive answer, guiding the project toward a clinical candidate with a balanced and optimized profile.
References
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Junk, L. et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Frontiers in Chemistry. Available at: [Link]
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Current Topics in Medicinal Chemistry. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Bentham Science. Available at: [Link]
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Pargellis, C. et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. Available at: [Link]
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Wang, Y. et al. (2013). 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
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Pargellis, C. et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. Available at: [Link]
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Nguyen, T. et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. Available at: [Link]
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Fustero, S. et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
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Stamatian, R. & Hulubei, C. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. Available at: [Link]
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Farag, A. et al. (2024). N- and s-substituted Pyrazolopyrimidines: A promising new class of potent c-Src kinase inhibitors with prominent antitumor activity. Bioorganic & Medicinal Chemistry. Available at: [Link]
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da Silva, L. et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega. Available at: [Link]
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Sharma, G. et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
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Wang, X. et al. (2017). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy. Available at: [Link]
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Al-Ostoot, F.H. et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
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Pharmacy 180. Methylation - Biotransformation of Drugs. Available at: [Link]
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El-Sayed, N. et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]
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Sharma, G. et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
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Weinshilboum, R. (1988). Pharmacogenetics of methylation: relationship to drug metabolism. Clinical and Investigative Medicine. Available at: [Link]
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Kumar, V. et al. (2021). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Archiv der Pharmazie. Available at: [Link]
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El-Sayed, N. et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]
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Syngene. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Available at: [Link]
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Grygorenko, O. et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
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Patel, K. et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Jevtic, M. et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available at: [Link]
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El-Faham, A. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Al-Ostoot, F.H. et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. Available at: [Link]
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Sharma, A. et al. (2023). Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line. Heliyon. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of N-Methylated Pyrazoles for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the N-methylated pyrazole motif stands as a privileged scaffold, integral to the structure of numerous therapeutic agents. The precise control over the regiochemistry of N-methylation is a critical factor that significantly influences the biological activity and pharmacokinetic properties of these compounds. This guide provides an in-depth comparison of the most common and effective synthetic routes to N-methylated pyrazoles, offering experimental insights and data to inform your synthetic strategy.
The Challenge of Regioselectivity in Pyrazole N-Methylation
The core challenge in the synthesis of N-methylated pyrazoles from unsymmetrical pyrazole precursors lies in controlling the site of methylation. The two adjacent nitrogen atoms of the pyrazole ring, N1 and N2, often exhibit similar nucleophilicity, leading to the formation of a mixture of regioisomers. The separation of these isomers can be a non-trivial and often costly process, underscoring the need for highly regioselective synthetic methods.
This guide will explore two primary strategies for accessing N-methylated pyrazoles:
-
Direct N-Methylation of Pre-formed Pyrazoles: This approach involves the direct alkylation of a pyrazole ring. We will compare traditional, non-selective methods with modern, highly regioselective techniques.
-
De Novo Synthesis of the N-Methylated Pyrazole Ring: This strategy involves constructing the pyrazole ring with the N-methyl group already in place, typically through a cyclocondensation reaction.
Route 1: Direct N-Methylation of Pyrazoles
Direct methylation of a pyrazole is a conceptually straightforward approach. However, its efficacy is dictated by the ability to control the regioselectivity of the N-alkylation.
Method 1a: Traditional Non-Selective Methylation with Methyl Iodide
This classical method employs a simple methylating agent, such as methyl iodide (MeI) or dimethyl sulfate (DMS), in the presence of a base. While operationally simple, this approach is plagued by poor regioselectivity, typically yielding a mixture of N1 and N2 methylated products.[1][2]
Mechanistic Insight: The outcome of the reaction is a consequence of the subtle interplay between the electronic and steric properties of the pyrazole substrate. In the absence of a strong directing group, both nitrogen atoms are susceptible to electrophilic attack by the methylating agent.
Typical Experimental Data: The methylation of 3-phenylpyrazole with methyl iodide, for instance, often results in a regioisomeric mixture, with the N1 to N2 ratio being sensitive to the reaction conditions. Ratios around 3:1 (N1:N2) are commonly observed.[2] The separation of these isomers typically requires tedious column chromatography.[1]
Experimental Protocol: Non-Selective N-Methylation of 3-Phenylpyrazole
-
Materials: 3-phenylpyrazole, Potassium Carbonate (K₂CO₃), Methyl Iodide (MeI), Acetonitrile (MeCN).
-
Procedure:
-
To a solution of 3-phenylpyrazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
The crude product, a mixture of 1-methyl-3-phenyl-1H-pyrazole and 1-methyl-5-phenyl-1H-pyrazole, is then purified by silica gel column chromatography to separate the regioisomers.
-
Method 1b: Highly Regioselective N1-Methylation Using a Sterically Hindered Methylating Agent
To overcome the limitations of traditional methods, sterically demanding "masked" methylating reagents have been developed. (Chloromethyl)triisopropoxysilane is a prime example of a reagent that delivers exceptional N1-selectivity.[1][2]
Mechanistic Insight: The high N1-selectivity is attributed to the steric bulk of the silylmethyl reagent. The large triisopropoxysilyl group preferentially directs the alkylation to the less sterically hindered N1 position of the pyrazole ring. The subsequent protodesilylation step unmasks the methyl group.
Diagram of the N1-Selective Methylation Workflow
Caption: Workflow for N1-selective methylation using a silylmethyl reagent.
Experimental Data: This method consistently delivers high N1-selectivity, often exceeding 90%, for a wide range of pyrazole substrates, including those with both electron-donating and electron-withdrawing groups.[2]
Experimental Protocol: Highly N1-Selective Methylation using (Chloromethyl)triisopropoxysilane [1]
-
Materials: Substituted pyrazole, (Chloromethyl)triisopropoxysilane, Potassium bis(trimethylsilyl)amide (KHMDS), Anhydrous Tetrahydrofuran (THF), Anhydrous Dimethyl sulfoxide (DMSO), Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF).
-
Procedure:
-
To an oven-dried flask under an inert atmosphere, dissolve the substituted pyrazole (1.0 eq) in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add KHMDS (1.2 eq) portion-wise and stir the mixture at 0 °C for 30 minutes.
-
Add (chloromethyl)triisopropoxysilane (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion of the N-alkylation, add the TBAF solution (2.0 eq) and water to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 2-4 hours to effect protodesilylation.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.
-
Route 2: De Novo Synthesis of N-Methylated Pyrazoles
An alternative to direct methylation is the construction of the N-methylated pyrazole ring from acyclic precursors. The most common approach is the condensation of a 1,3-dicarbonyl compound with methylhydrazine.
Method 2a: Cyclocondensation of 1,3-Diketones with Methylhydrazine
This method can also suffer from a lack of regioselectivity, particularly when using standard solvents like ethanol. The reaction can produce a mixture of two regioisomeric pyrazoles, depending on which carbonyl group of the unsymmetrical 1,3-diketone is initially attacked by which nitrogen of methylhydrazine.
Mechanistic Insight: The regioselectivity is governed by the relative reactivity of the two carbonyl groups of the 1,3-diketone and the two nitrogen atoms of methylhydrazine. The N1 nitrogen of methylhydrazine is generally more nucleophilic than the N2 nitrogen.
Method 2b: Regiocontrol through Solvent Effects: The Use of Fluorinated Alcohols
Recent advancements have shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents can dramatically improve the regioselectivity of the cyclocondensation reaction.
Mechanistic Insight: Fluorinated alcohols are thought to influence the regioselectivity through their unique solvent properties, including their ability to form strong hydrogen bonds and their low nucleophilicity. This can modulate the reactivity of the carbonyl groups and the hydrazine, favoring one reaction pathway over the other.
Diagram of the De Novo Synthesis Pathway
Caption: De novo synthesis of N-methylated pyrazoles.
Experimental Data: The use of HFIP as a solvent has been shown to afford excellent regioselectivity, with ratios of up to 99:1 in favor of the desired isomer for certain substrates.
Experimental Protocol: De Novo Synthesis of a 1,3,5-Trisubstituted Pyrazole
-
Materials: Unsymmetrical 1,3-diketone, Methylhydrazine, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).
-
Procedure:
-
Dissolve the 1,3-diketone (1.0 eq) in HFIP.
-
Add methylhydrazine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature, monitoring the progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography, although the high regioselectivity often simplifies the purification process.
-
Comparative Summary of Synthetic Routes
| Feature | Direct Methylation (MeI) | Direct Methylation (Silyl Reagent) | De Novo Synthesis (Ethanol) | De Novo Synthesis (HFIP) |
| Regioselectivity | Poor (e.g., 3:1)[2] | Excellent (often >90:10)[1][2] | Variable, often poor | Excellent (up to 99:1) |
| Substrate Scope | Broad | Broad, tolerant of various functional groups[2] | Dependent on 1,3-diketone availability | Dependent on 1,3-diketone availability |
| Operational Simplicity | High | Moderate (requires inert atmosphere, multiple steps) | High | High |
| Reagent Cost & Availability | Low (MeI is inexpensive) | High (silyl reagent is more expensive) | Low (methylhydrazine is readily available) | Moderate (HFIP is more expensive than ethanol) |
| Purification | Often challenging (isomer separation) | Generally straightforward | Often challenging (isomer separation) | Generally straightforward |
Conclusion and Recommendations
The choice of synthetic route to a desired N-methylated pyrazole should be guided by the specific requirements of the project, including the need for regiochemical purity, the scale of the synthesis, and cost considerations.
-
For exploratory studies where small quantities of material are needed and the separation of isomers is feasible, the traditional direct methylation with methyl iodide may be a quick and simple starting point.
-
When high regioselectivity is paramount , particularly for the synthesis of active pharmaceutical ingredients, the direct N1-methylation using a sterically hindered silyl reagent is a highly effective and reliable method.[1][2]
-
The de novo synthesis via cyclocondensation offers a powerful alternative, especially when the required 1,3-dicarbonyl precursor is readily available. The use of fluorinated alcohols as solvents is strongly recommended to ensure high regioselectivity and simplify purification.
By carefully considering the advantages and disadvantages of each approach, researchers can select the most efficient and effective strategy for the synthesis of their target N-methylated pyrazoles.
References
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Yang, K. S., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(7), 4221–4224. [Link]
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Fustero, S., Sanz-Cervera, J. F., Piera, J., Román, R., & Fernández, B. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Phenyl-1H-Pyrazol-3-Amine Analogs
The 5-phenyl-1H-pyrazol-3-amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure."[1][2] Its inherent conformational rigidity, potential for hydrogen bonding, and favorable pharmacokinetic properties make it an ideal starting point for designing novel therapeutics.[1] Analogs built upon this core have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[1][3][4]
This guide provides an in-depth comparison of 5-phenyl-1H-pyrazol-3-amine analogs, delving into the critical structure-activity relationships that govern their biological effects. We will explore how specific structural modifications influence target affinity and efficacy, supported by experimental data and field-proven insights for researchers in drug discovery and development.
The Core Scaffold: A Foundation for Diverse Bioactivity
The power of the 5-phenyl-1H-pyrazol-3-amine scaffold lies in its distinct chemical features, which provide multiple points for interaction with biological targets. The pyrazole ring itself, with its two adjacent nitrogen atoms, acts as both a hydrogen bond donor and acceptor.[1] The amine group at the C3 position is a key hydrogen bond donor, while the phenyl ring at the C5 position often engages in hydrophobic or π-π stacking interactions within receptor pockets.
These key positions (N1, C3-amine, and C5-phenyl) serve as "hotspots" for chemical modification, allowing medicinal chemists to fine-tune the molecule's properties to achieve desired potency and selectivity.
Caption: Key modification points on the 5-phenyl-1H-pyrazol-3-amine scaffold.
SAR in Anticancer Drug Discovery: Targeting Protein Kinases
One of the most fruitful applications of this scaffold has been in the development of protein kinase inhibitors.[5][6][7] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[5] The pyrazole core is adept at mimicking the adenine moiety of ATP, allowing it to sit within the kinase hinge region and form critical hydrogen bonds.
RIPK1 is a key regulator of inflammation and necroptosis, a form of programmed cell death.[8][9] Its inhibition is a promising strategy for treating inflammatory diseases. Recent studies have detailed the optimization of 1H-pyrazol-3-amine derivatives as potent and selective RIPK1 inhibitors.[9]
Experimental Insights: The development process often begins with a known kinase inhibitor scaffold, which is then optimized. For instance, derivatives of the FGFR inhibitor AZD4547 were modified to target RIPK1.[9] The core insight was that the N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety could be adapted to fit the RIPK1 active site.[10]
Key SAR Observations for RIPK1 Inhibition:
-
C5-Phenyl Substitutions: Introduction of small, electron-withdrawing groups (e.g., fluorine) on the C5-phenyl ring can enhance potency. This is often due to favorable interactions with specific residues in the binding pocket.
-
N1-Substitution: The N1 position of the pyrazole is crucial for selectivity and pharmacokinetic properties. Attaching larger, flexible side chains can improve oral bioavailability.[9]
-
C3-Amine Linker: The group linking the C3-amine to other parts of the molecule is critical. For example, using a pyrimidine linker has proven effective in targeting the hinge region of various kinases, including CDK16.[10]
Table 1: SAR Summary of Pyrazole Analogs as Kinase Inhibitors
| Analog/Modification | Target Kinase | Activity (IC50 / EC50) | Key SAR Finding |
| Compound 44 (Derivative) [9] | RIPK1 | IC50 = 11 nM | Optimized N1 and C5 substitutions led to potent, selective, and orally available inhibitor. |
| Compound 43d (Derivative) [10] | CDK16 | EC50 = 33 nM | N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is highly effective for CDK family inhibition. |
| Acylhydrazone 11a [6] | Antiproliferative | IC50 = 4.63 µM (HeLa) | Acylhydrazone moiety at the C3-amine position confers significant antiproliferative activity. |
| Pyrazolo[1,5-a]pyrimidine [11] | M. tuberculosis | MIC < 0.2 µM | Fusing a pyrimidine ring to the pyrazole core creates potent antimycobacterial agents. |
SAR in Anti-inflammatory Applications
Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a famous example.[12] Analogs of 5-phenyl-1H-pyrazol-3-amine have been explored as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade.[13]
Key SAR Observations for Anti-inflammatory Activity:
-
C5-Phenyl Ring: Substitution on the phenyl ring with electron-withdrawing groups often enhances anti-inflammatory activity.[13] This can improve interaction with the active sites of enzymes like COX-2.
-
N1-Substitution: N-acylation or substitution with other heterocyclic rings can modulate activity and selectivity. For example, introducing a thiocarbamoyl group at N1 has led to compounds with dual anti-inflammatory and monoamine oxidase (MAO) inhibitory activity.[14]
-
Hybrid Molecules: Fusing the pyrazole scaffold with other pharmacophores, such as indole, has yielded potent anti-inflammatory agents.[14]
Experimental Protocols: Synthesis and Biological Evaluation
A self-validating research process requires robust and reproducible methodologies. Below are standardized protocols for the synthesis of a core pyrazole analog and its subsequent biological evaluation.
This protocol is based on the classical and highly reliable cyclocondensation reaction between a β-ketonitrile and hydrazine.[2][15]
Causality Behind Experimental Choices:
-
Reactants: Benzoylacetonitrile is chosen as it provides the necessary phenyl and nitrile groups to form the desired 5-phenyl-3-amino pyrazole ring. Hydrazine hydrate is the source of the two nitrogen atoms for the pyrazole core.
-
Solvent: Ethanol is a common and effective solvent that facilitates the dissolution of reactants and allows the reaction to proceed at a moderate reflux temperature.
-
Catalyst: An acid catalyst (like acetic acid) is often used to activate the carbonyl group of the β-ketonitrile, promoting nucleophilic attack by hydrazine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzoylacetonitrile (1 equivalent) in absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.2 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 5-phenyl-1H-pyrazol-3-amine.
Caption: General workflow for the synthesis of the pyrazole core.
This assay is a standard colorimetric method to assess the ability of a compound to inhibit cell proliferation, a key indicator of potential anticancer activity.[4]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole analogs in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Caption: Workflow for a standard MTT cell viability assay.
Conclusion and Future Directions
The 5-phenyl-1H-pyrazol-3-amine scaffold continues to be a highly valuable template in the quest for novel therapeutic agents. Structure-activity relationship studies have consistently shown that targeted modifications at the N1, C3, and C5 positions can yield compounds with high potency and selectivity against a range of biological targets, from protein kinases to microbial enzymes.[16] Future research will likely focus on developing pyrazole-based hybrid molecules and exploring new substitutions to overcome drug resistance and improve safety profiles. The integration of computational modeling with traditional synthesis and biological screening will undoubtedly accelerate the transition of these promising leads from the laboratory to the clinic.[1]
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A Head-to-Head Comparison of Pyrazole Isomers in a COX-2 Biological Assay: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] The arrangement of substituents on this five-membered ring can drastically alter a compound's biological activity, making the study of its isomers a critical aspect of drug design. This guide provides an in-depth, objective comparison of pyrazole-based isomers as selective inhibitors of cyclooxygenase-2 (COX-2), a key target in anti-inflammatory therapy.[2] We will delve into the causality behind the experimental design, present supporting data, and provide detailed protocols to ensure a thorough understanding of the structure-activity relationships at play.
The Biological Target: Cyclooxygenase-2 (COX-2) and the Inflammatory Cascade
Cyclooxygenase (COX) enzymes are pivotal in the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[3] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining, and COX-2, which is primarily induced at sites of inflammation.[4] The therapeutic goal of many nonsteroidal anti-inflammatory drugs (NSAIDs) is to selectively inhibit COX-2, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[5]
The selective inhibition of COX-2 blocks the synthesis of pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2), which are major contributors to the signs and symptoms of inflammation.[6]
Prostaglandin Synthesis Pathway
The following diagram illustrates the conversion of arachidonic acid to prostaglandins and the central role of the COX enzymes.
Caption: The enzymatic cascade from arachidonic acid to pro-inflammatory prostaglandins.
Case Study: Diarylpyrazole-based COX-2 Inhibitors
A prominent class of COX-2 inhibitors is the diarylpyrazole series, which includes the well-known drug Celecoxib.[7] These compounds typically feature a central pyrazole ring with aryl groups at positions 1 and 5 (or 1 and 3, depending on the synthesis and nomenclature). The specific substitution pattern on the pyrazole ring is crucial for selective binding to the COX-2 active site.[8] For this guide, we will compare two representative pyrazole-based coxibs: Celecoxib and Deracoxib.
-
Celecoxib: Features a 1,5-diarylpyrazole scaffold with a p-sulfonamidophenyl group at the 1-position and a p-tolyl group at the 5-position.
-
Deracoxib: Also a diarylpyrazole, but with a different substitution pattern and modifications to the aryl rings.
The chemical difference lies in the substituents on the pyrazole ring and the nature of the aryl groups, which directly influences their interaction with the amino acid residues within the COX-2 active site.[9]
Biological Assay: In Vitro Fluorometric COX-2 Inhibition
To quantitatively compare the inhibitory potency of our pyrazole isomers, a fluorometric in vitro COX-2 inhibitor screening assay is an excellent choice. This assay is rapid, sensitive, and suitable for high-throughput screening.[10]
Principle of the Assay
The assay measures the peroxidase activity of the COX-2 enzyme. COX-2 converts arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe is then used to detect the PGG2, producing a signal that is directly proportional to the enzyme's activity.[11] The presence of an inhibitor will reduce the rate of PGG2 formation, leading to a decrease in the fluorescent signal.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening
This protocol is a representative example based on commercially available kits and established methodologies.[11][12][13]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., in DMSO)
-
COX Cofactor (e.g., in DMSO)
-
Arachidonic Acid (substrate)
-
NaOH
-
Test compounds (Celecoxib, Deracoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well white opaque microplate
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Step-by-step workflow for the fluorometric COX-2 inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10X working solution of the test inhibitors (Celecoxib, Deracoxib) by diluting the stock solution in COX Assay Buffer. The choice of a 10X solution minimizes the final concentration of the solvent (e.g., DMSO) in the assay, which could otherwise affect enzyme activity.[10]
-
Prepare the Reaction Mix containing COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme according to the kit manufacturer's instructions. The cofactor is essential for optimal enzyme activity.[11]
-
Prepare the Arachidonic Acid substrate solution immediately before use.[11]
-
-
Assay Plate Setup:
-
To a 96-well white opaque plate, add 10 µL of the diluted test inhibitor to the designated "Sample" wells.
-
Add 10 µL of COX Assay Buffer to the "Enzyme Control" (EC) wells. This represents 100% enzyme activity.
-
Add 10 µL of a known COX-2 inhibitor (often provided in kits, such as Celecoxib itself) to the "Inhibitor Control" (IC) wells as a positive control for inhibition.
-
-
Enzymatic Reaction:
-
Add 80 µL of the prepared Reaction Mix to each well.
-
Initiate the enzymatic reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously, preferably using a multi-channel pipette to ensure a consistent start time for the reaction across all wells.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity in kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[11] Readings should be taken at regular intervals for 5-10 minutes at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a non-linear regression curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Data Presentation and Interpretation
The inhibitory potencies of Celecoxib and Deracoxib against COX-1 and COX-2 are summarized below. The selectivity index (SI) is a crucial parameter, calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | ~7.6 | ~0.04 | ~190 |
| Deracoxib | ~3.7 | ~0.31 | ~12 |
Note: IC50 values are approximate and can vary depending on assay conditions. The data presented here are compiled from various sources for comparative purposes.[14][15][16]
Structure-Activity Relationship (SAR) Insights
The data clearly demonstrates that both compounds are selective inhibitors of COX-2, but Celecoxib exhibits significantly higher selectivity. This difference in activity can be attributed to their distinct molecular structures and how they interact with the enzyme's active site.
The active site of COX-2 has a larger, more flexible binding pocket compared to COX-1, which includes a hydrophilic side pocket.[3] The p-sulfonamide group on Celecoxib is crucial for its high selectivity, as it binds to this specific side pocket in COX-2, an interaction that is not possible in the smaller COX-1 active site.[9] This additional binding interaction provides Celecoxib with a tighter and more stable association with COX-2, resulting in a lower IC50 value and higher selectivity.
Deracoxib, while still selective for COX-2, has a different substitution pattern that results in a different binding mode and a lower selectivity index compared to Celecoxib.[16] These findings underscore the importance of specific functional groups and their precise placement on the pyrazole scaffold for achieving high-potency and selective enzyme inhibition.
Conclusion
This guide has provided a head-to-head comparison of two pyrazole-based isomers in a well-defined biological assay. Through a detailed examination of the COX-2 inhibition assay, we have demonstrated how subtle changes in the molecular structure of pyrazole derivatives can lead to significant differences in their biological activity and selectivity. The superior selectivity of Celecoxib is directly linked to the presence of the sulfonamide moiety, which exploits a key structural difference between the COX-1 and COX-2 active sites.
For researchers in drug discovery, this comparative analysis highlights the critical need for a deep understanding of structure-activity relationships. By employing robust biological assays and carefully analyzing the resulting data, it is possible to rationally design and optimize pyrazole-based compounds for enhanced potency and selectivity against a wide range of therapeutic targets.
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A Senior Application Scientist's Guide to the Structural Validation of Synthetic Intermediates Using ¹H and ¹³C NMR Spectroscopy
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of synthetic intermediates is not merely a procedural step but the very foundation of reliable and reproducible science. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed cornerstone for the structural elucidation of organic molecules in solution.[1] This guide provides an in-depth, experience-driven perspective on leveraging one-dimensional ¹H and ¹³C NMR spectroscopy for the robust validation of synthetic intermediates. We will explore the causality behind experimental choices, detail a self-validating workflow, and compare the unique insights from NMR with those from complementary techniques.
Part 1: The NMR Experiment - A Foundation of Quality Data
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and a considered approach to data acquisition. Garbage in, garbage out is a particularly unforgiving maxim in spectroscopy.
Experimental Protocol: From Sample to Spectrum
1. Sample Preparation: The Critical First Step
The objective is to create a dilute, homogeneous solution of the analyte, free from particulate matter, in a suitable deuterated solvent.[2]
-
Analyte Concentration:
-
For ¹H NMR, a concentration of 1-10 mg in 0.6-0.7 mL of solvent is typically sufficient for small molecules (<600 Da).[3]
-
For ¹³C NMR, which is inherently less sensitive due to the low natural abundance of the ¹³C isotope (~1.1%), a higher concentration of 5-30 mg is recommended to achieve an adequate signal-to-noise ratio in a reasonable time.[2][4]
-
-
Solvent Selection:
-
The primary criterion is that the solvent must dissolve the sample completely.[5]
-
The solvent must be deuterated (e.g., CDCl₃, DMSO-d₆, D₂O) to avoid overwhelming the analyte's ¹H signals. The small residual proton signal of the solvent also serves as a convenient secondary chemical shift reference.[6]
-
Choose a solvent that does not have signals that will overlap with key analyte signals. For example, if you expect aromatic protons, avoid using benzene-d₆.
-
-
Internal Standard:
-
For precise chemical shift calibration, an internal standard is essential. Tetramethylsilane (TMS) is the universally accepted primary reference for organic solvents, defined as 0.00 ppm.[7][8] Its protons are chemically equivalent and highly shielded, so its sharp, single peak rarely interferes with analyte signals.[9]
-
-
Procedure:
-
Weigh the appropriate amount of the synthetic intermediate directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing 0.03-0.05% v/v TMS.
-
Vortex the vial until the sample is completely dissolved. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]
-
Ensure the liquid height in the tube is between 4-5 cm (0.6-0.7 mL) to maximize signal within the detector coils.[5]
-
Cap the tube securely and wipe the exterior with a lint-free tissue dampened with isopropanol to remove any contaminants before inserting it into the spectrometer.[10]
-
2. Data Acquisition and Processing
Modern NMR spectrometers benefit from automated workflows, but understanding the core processes is key to troubleshooting and optimizing results. The process involves acquiring the raw signal, known as the Free Induction Decay (FID), and then mathematically converting it into the familiar frequency-domain spectrum.[11]
-
Key Acquisition Parameters: The instrument operator will optimize parameters like the number of scans, pulse width, and relaxation delay. For routine ¹H spectra, acquisition is rapid (a few minutes), while ¹³C spectra require longer acquisition times (minutes to hours) due to lower sensitivity.[3]
-
Data Processing Steps:
-
Fourier Transform (FT): Converts the time-domain FID signal into a frequency-domain spectrum.[12]
-
Phasing: This crucial step corrects the phase of the signals to ensure they are all purely absorptive, appearing as sharp, symmetrical peaks.[12]
-
Baseline Correction: A flat baseline is necessary for accurate integration of the signals. Automated algorithms are typically applied to correct any baseline distortions.[11]
-
Referencing: The spectrum is calibrated by setting the TMS peak to exactly 0.00 ppm. All other peaks are reported relative to this standard.[8]
-
Part 2: Decoding the Spectra - A Dual-Channel Analysis
¹H and ¹³C NMR are complementary techniques; together, they provide a detailed map of the molecule's carbon-hydrogen framework.[4][13] Interpreting these spectra is a systematic process of extracting key pieces of information.
¹H NMR Spectroscopy: The Proton's Perspective
A ¹H NMR spectrum provides four fundamental types of information that, when combined, allow for the deduction of molecular structure.[14]
-
Number of Signals: The number of distinct signals corresponds to the number of chemically non-equivalent sets of protons in the molecule.[13]
-
Chemical Shift (δ): Reported in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[9] Protons near electronegative atoms (like O, N, halogens) are "deshielded" and appear at a higher chemical shift (downfield). Protons on alkyl chains are more "shielded" and appear at a lower chemical shift (upfield).[15]
-
Integration: The area under each signal is proportional to the number of protons it represents. By setting the integral of one known signal to a whole number, the relative ratios of all other protons can be determined.[14]
-
Multiplicity (Splitting Pattern): The splitting of a signal into a multiplet (e.g., doublet, triplet, quartet) is caused by the influence of neighboring, non-equivalent protons. The simple n+1 rule often applies, where 'n' is the number of equivalent protons on adjacent carbons. This provides direct information about the connectivity of atoms.[14]
¹³C NMR Spectroscopy: The Carbon Framework
While ¹H NMR focuses on the protons, ¹³C NMR provides a direct view of the carbon backbone.[4] Standard ¹³C spectra are typically acquired with broadband proton decoupling, which means all signals appear as singlets, simplifying the spectrum.[13]
-
Number of Signals: The number of signals indicates the number of chemically non-equivalent carbons. This is particularly powerful for identifying symmetry in a molecule.
-
Chemical Shift (δ): The ¹³C chemical shift range is much wider than for ¹H (typically 0-220 ppm), leading to less signal overlap.[13] The chemical shift is highly indicative of the type of carbon atom (e.g., sp³, sp², sp) and the functional group it belongs to.[15]
Table 1: Typical ¹H and ¹³C Chemical Shift (δ) Ranges for Common Functional Groups
| Functional Group Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Alkane (R-CH₃, R₂CH₂, R₃CH) | 0.8 - 1.8 | 5 - 45 |
| Alkyne (RC≡C-H ) | 2.0 - 3.0 | 65 - 90 |
| Alkene (C=C-H ) | 4.5 - 6.5 | 100 - 150 |
| Aromatic (Ar-H ) | 6.5 - 8.5 | 110 - 160 |
| Alcohol/Ether (H -C-O) | 3.3 - 4.5 | 50 - 90 |
| Aldehyde (RCOH ) | 9.0 - 10.0 | 190 - 210 |
| Carboxylic Acid (RCOOH ) | 10.0 - 13.0 | 165 - 185 |
| Carbonyl (Ketone/Ester) | - | 160 - 220 |
Note: These are approximate ranges and can vary based on the specific molecular structure.
Part 3: A Comparative Validation Strategy
While NMR is the premier tool for determining the complete C-H framework, a truly robust validation strategy integrates data from other techniques. The synergy between NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a self-validating system where the data from each technique must be consistent with a single proposed structure.[16]
-
Nuclear Magnetic Resonance (NMR):
-
Mass Spectrometry (MS):
-
Provides: The molecular weight of the compound (via the molecular ion peak) and structural clues from fragmentation patterns.[1] This is a crucial piece of data that directly validates the molecular formula proposed from NMR analysis.
-
Limitation: Does not provide detailed connectivity information for the intact molecule; isomers often cannot be distinguished.
-
-
Infrared (IR) Spectroscopy:
-
Provides: A rapid and effective method for identifying the presence or absence of specific functional groups (e.g., C=O, O-H, N-H, C≡N) based on their characteristic vibrational frequencies.[19] This serves as a quick cross-check for the functional groups assigned in the NMR spectra.
-
Limitation: Provides little information about the overall molecular skeleton.
-
References
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Jensen, M. K., et al. (2025, May 7). Automated Data Processing Workflows for Non‐Expert Users of NMR Facilities. Magnetic Resonance in Chemistry. Available at: [Link]
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Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Available at: [Link]
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Orthogonal assay to confirm the biological activity of N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine
Publish Comparison Guide: Orthogonal Assay Strategies for N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine
Executive Summary
N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine represents a classic aminopyrazole scaffold, a privileged structure in medicinal chemistry frequently associated with ATP-competitive kinase inhibition (e.g., p38 MAPK, CDKs, or Aurora kinases). While primary biochemical assays (such as ADP-Glo™ or LanthaScreen™) are efficient for high-throughput screening, they often suffer from artifacts—including compound fluorescence, luciferase inhibition, or lack of physiological relevance.
To rigorously confirm the biological activity of this compound, an orthogonal assay is required. This guide compares the standard biochemical approach with a superior orthogonal method: Cellular Target Engagement (NanoBRET™) . This approach validates not just enzymatic inhibition, but actual binding to the target protein within the complex environment of a live cell.
Comparative Analysis: Biochemical vs. Orthogonal (Cellular)
The following table contrasts the primary screening method with the recommended orthogonal assay to highlight why the secondary validation is critical for N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine.
| Feature | Primary Assay: Biochemical (e.g., ADP-Glo) | Orthogonal Assay: NanoBRET™ TE (Target Engagement) |
| Mechanism | Measures enzymatic turnover (ATP | Measures physical binding of the compound to the target protein in live cells. |
| Physiological Relevance | Low: Lacks cell membrane, chaperones, and intracellular ATP competition. | High: Accounts for cell permeability, efflux pumps, and intracellular ATP levels. |
| Interference Risk | High: Susceptible to false positives (e.g., luciferase inhibitors, aggregators). | Low: Ratiometric readout cancels out most non-specific artifacts. |
| Throughput | Ultra-High (1536-well compatible). | Medium-High (384-well compatible). |
| Outcome Metric | IC50 (Inhibitory Concentration).[1] | EC50 / Residence Time (Effective Affinity in Cells). |
Scientific Rationale & Mechanism
The Challenge: The "Biochemical Disconnect"
Aminopyrazoles like N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine often show potent IC50 values (<100 nM) in biochemical assays but fail in cellular phenotypic models. This discrepancy usually arises from:
-
Poor Membrane Permeability: The compound cannot reach the kinase pocket in situ.
-
ATP Competition: Intracellular ATP (1–5 mM) is vastly higher than biochemical assay conditions (10–100 µM), shifting the potency of ATP-competitive inhibitors.
The Solution: NanoBRET™ Target Engagement
This orthogonal assay uses Bioluminescence Resonance Energy Transfer (BRET). The target kinase is fused to a luciferase (NanoLuc®). A cell-permeable "tracer" (a known inhibitor with a fluorophore) binds the kinase, generating a BRET signal. When N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine enters the cell and binds the kinase, it displaces the tracer, causing a loss of BRET signal.
Pathway Visualization
The diagram below illustrates the orthogonal validation logic, differentiating between the biochemical artifact path and the true cellular engagement path.
Caption: Workflow demonstrating why biochemical data alone is insufficient for decision-making and how the orthogonal cellular assay provides definitive validation.
Detailed Protocol: NanoBRET™ Target Engagement Assay
Objective: Determine the cellular affinity (apparent IC50) of N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine for its target kinase.
Materials:
-
HEK293 cells transfected with NanoLuc®-Kinase fusion vector.
-
Cell-permeable fluorescent tracer (specific to the kinase family).
-
Test Compound: N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine (10 mM DMSO stock).
-
Detection Reagent: NanoBRET™ Nano-Glo® Substrate.
Step-by-Step Methodology:
-
Transfection (Day 1):
-
Plate HEK293 cells in 6-well plates.
-
Transfect with NanoLuc-Kinase plasmid using FuGENE® HD (ratio 3:1).
-
Incubate for 20–24 hours at 37°C, 5% CO2.
-
-
Cell Seeding (Day 2):
-
Trypsinize cells and resuspend in Opti-MEM® (no phenol red).
-
Adjust density to 2 × 10^5 cells/mL.
-
Add the Tracer at the determined K_d concentration (typically 0.5–1.0 µM).
-
Dispense 38 µL/well into white, non-binding 384-well plates.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine in DMSO.
-
Dilute 1000x into Opti-MEM to create 20x working stocks.
-
Add 2 µL of compound per well (Final DMSO = 0.1%).
-
Controls: No Compound (Max BRET), No Tracer (Background), Known Inhibitor (Min BRET).
-
-
Equilibration:
-
Incubate cells for 2 hours at 37°C. Note: This allows the compound to permeate the membrane and reach equilibrium with the tracer.
-
-
Measurement:
-
Add 10 µL of 5x Nano-Glo® Substrate/Inhibitor solution.
-
Measure Donor Emission (460 nm) and Acceptor Emission (618 nm) on a BRET-compatible plate reader (e.g., GloMax® Discover).
-
-
Data Analysis:
-
Calculate BRET Ratio:
-
Convert to milliBRET units (mBU).
-
Fit data to a sigmoidal dose-response curve (4-parameter logistic) to determine cellular IC50.
-
Data Presentation & Interpretation
When validating N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine, you should expect to see a shift between biochemical and cellular potency.
Table 1: Expected Validation Data Profile
| Parameter | Biochemical Assay (ADP-Glo) | Orthogonal Assay (NanoBRET) | Interpretation |
| IC50 / EC50 | 15 nM | 120 nM | Normal Shift: The ~8-fold shift reflects ATP competition (1 mM intracellular ATP vs 10 µM in assay) and membrane permeability. |
| Slope (Hill) | 1.0 | 1.0 | Valid: A slope of ~1.0 confirms 1:1 binding stoichiometry. |
| Max Inhibition | 100% | >80% | Valid: Complete displacement of the tracer confirms the compound binds the same pocket (ATP site). |
| False Positive Check | Signal decay over time? | Stable Ratio | Robust: BRET is ratiometric, so cell toxicity or lysis does not mimic inhibition. |
Visualization of Signaling Pathway (Hypothetical p38 MAPK Target) If the compound targets p38 MAPK (common for this scaffold), the orthogonal validation confirms the blockade of the following pathway:
Caption: Schematic of the MAPK signaling cascade. The compound blocks p38, preventing downstream activation of MK2/ATF2.
References
-
Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications.
-
Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology.
-
Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences (PNAS).
-
PubChem Compound Summary. (2025). 3-(2-Methylphenyl)-1H-pyrazol-5-amine (Related Scaffold).[2][3] National Library of Medicine.
Sources
- 1. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 2. PubChemLite - 3-methyl-1-(2-methylphenyl)-1h-pyrazol-5-amine (C11H13N3) [pubchemlite.lcsb.uni.lu]
- 3. chemimpex.com [chemimpex.com]
Safety Operating Guide
Comprehensive Safety & Handling Guide: N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine
Topic: Personal protective equipment for handling N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine Content Type: Operational Safety & Logistics Guide[1][2]
Executive Summary & Risk Assessment
N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine is a substituted aminopyrazole, a class of compounds frequently utilized as intermediates in the synthesis of kinase inhibitors and other bioactive pharmaceuticals.[3] While specific toxicological data for this exact conformer may be limited in public repositories, its structural moieties (secondary amine, pyrazole ring, and methylated aryl group) dictate that it be handled as a Potent Bioactive Compound and a Severe Irritant .
Core Hazards (Class-Based Assessment):
-
Acute Toxicity: Harmful if swallowed or absorbed through skin (Category 4 equivalent).
-
Skin/Eye Corrosion: Amines are alkaline; expect severe irritation or potential chemical burns upon contact.
-
Sensitization: Pyrazole moieties are known skin sensitizers; repeated exposure may trigger allergic dermatitis.
-
Target Organ Toxicity: Respiratory irritation (STOT SE 3) if dust is inhaled.
Operational Directive: Treat this substance as an Occupational Exposure Band (OEB) 3 compound (
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
| PPE Category | Standard Requirement | Technical Specification & Rationale |
| Hand Protection | Double Gloving | Inner: Nitrile (4 mil).[3] Outer: Nitrile (Extended Cuff, min 5-8 mil).[3] Rationale: Amines can permeate thin latex. Double gloving provides a breakthrough time buffer and allows outer glove removal upon contamination without exposing skin. |
| Respiratory | P100 / N95 | Solid State: N95 disposable respirator (minimum) or P100 half-mask if handling >1g outside a containment hood.[3] Solution: Fume hood is primary; respirator backup required for spill cleanup. |
| Eye/Face | Chemical Goggles | ANSI Z87.1 Impact + Splash rated.[3] Rationale: Safety glasses are insufficient due to the risk of airborne dust or alkaline solution splash entering from the side. |
| Body Defense | Lab Coat + Apron | Chemical-resistant lab coat (buttoned to neck).[3] Use Tyvek® sleeves or a disposable apron over the coat during weighing to prevent cuff contamination. |
| Footwear | Closed-Toe | Impervious material (leather/synthetic).[3] No mesh sneakers. |
PPE Selection Logic (Decision Tree)
The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the physical state and quantity of the material.
Figure 1: PPE Selection Decision Tree.[3] Select protection level based on exposure risk.
Operational Handling Protocol
Phase 1: Weighing & Transfer
-
Engineering Control: Use a Powder Containment Balance Enclosure or a certified Chemical Fume Hood.[3] Air velocity should be 80–100 fpm.
-
Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.
-
Technique:
-
Place a tared vial inside the balance.
-
Transfer solid using a disposable spatula. Do not reuse spatulas.
-
Wipe the exterior of the vial with a damp Kimwipe (methanol/water) before removing it from the hood to ensure no dust tracks out.
-
Phase 2: Solubilization & Reaction
-
Solvent Choice: Dissolve in DMSO, Methanol, or DCM. Add solvent slowly.
-
Note: Amines can be exothermic upon protonation or dissolution.
-
-
Vessel: Use screw-cap vials with septa for small-scale reactions to contain vapors.[3]
-
Labeling: Clearly mark all vessels with "WARNING: IRRITANT/POTENT AMINE".
Phase 3: Decontamination
-
Immediate: Wipe down balance area with a 10% soap/water solution, followed by 70% Ethanol.
-
Verification: Visually inspect for yellow/off-white powder residue.[3] Use a UV lamp (365 nm) if the compound is fluorescent (common for pyrazoles) to detect micro-spills.
Waste Disposal & Emergency Response
Waste Segregation Table
| Waste Type | Disposal Stream | Treatment Note |
| Solid Waste | Hazardous Solid (Toxic) | Double-bag in clear polyethylene bags.[3] Label "Toxic Solid". |
| Liquid Waste | Basic Organic Waste | Do not mix with strong acids (exothermic risk) or oxidizers.[5] |
| Sharps/Glass | Chemically Contaminated Sharps | Dispose of vials/pipettes here. Do not wash and reuse. |
| Contaminated PPE | Hazardous Solid | Gloves and Tyvek sleeves go directly into hazmat solid waste. |
Emergency Procedures
-
Skin Contact:
-
Eye Contact:
-
Spill Cleanup (< 5g):
-
Evacuate non-essential personnel.
-
Don Level 2 PPE (Goggles, Double Gloves, N95).
-
Cover spill with wet paper towels (prevents dust).
-
Wipe up and place in a hazardous waste bag.
-
Clean surface with weak acid (e.g., dilute citric acid) to neutralize amine residues, then water.
-
Scientific Workflow Visualization
The following diagram details the safe handling lifecycle of the compound, emphasizing the critical control points (CCPs) where exposure risk is highest.
Figure 2: Operational Workflow. Critical Control Points highlighted in Yellow and Red.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted aminopyrazoles. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Guidance on Handling Potent Compounds in the Laboratory. Retrieved from [Link][3]
-
American Chemical Society (ACS). Identifying and Handling Pyrophoric and Water-Reactive Chemicals (General Amine Safety).[3] Retrieved from [Link][3]
Sources
- 1. fishersci.nl [fishersci.nl]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazole - Safety Data Sheet [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.ca [fishersci.ca]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
